molecular formula C11H14ClNO2 B13564404 4-Chlorophenylalanine ethyl ester CAS No. 38964-54-4

4-Chlorophenylalanine ethyl ester

Cat. No.: B13564404
CAS No.: 38964-54-4
M. Wt: 227.69 g/mol
InChI Key: ASDQNFHVGOPSDD-JTQLQIEISA-N
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Description

4-Chlorophenylalanine ethyl ester is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chlorophenylalanine ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophenylalanine ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-amino-3-(4-chlorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDQNFHVGOPSDD-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959810
Record name Ethyl 4-chlorophenylalaninate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38964-54-4
Record name 4-Chlorophenylalanine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-chlorophenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chlorophenylalanine Ethyl Ester: Structural Properties, Synthesis, and Applications in Neuropharmacology and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently observe that the bottleneck in utilizing unnatural amino acids lies not in their theoretical binding affinity, but in their physicochemical handling and synthetic integration. 4-Chlorophenylalanine ethyl ester (and its hydrochloride salt) bridges this gap. By masking the polar carboxylic acid of the classic serotonin-depleting agent 4-chlorophenylalanine (PCPA)[1], this esterified derivative offers enhanced lipophilicity, making it an exceptional prodrug for central nervous system (CNS) penetration[2] and a highly versatile building block for complex active pharmaceutical ingredients (APIs)[3].

This technical guide deconstructs the structural rationale, self-validating synthetic protocols, and advanced applications of 4-chlorophenylalanine ethyl ester.

Physicochemical Profiling

Understanding the fundamental properties of this compound is critical for optimizing reaction conditions and formulation strategies. The hydrochloride salt is predominantly used in laboratory settings due to its superior oxidative stability and shelf life compared to the free base.

ParameterSpecification
Chemical Name 4-Chlorophenylalanine ethyl ester hydrochloride
CAS Registry Number 52031-05-7 (HCl salt)[4],[5] / 170144 (Free base)[6]
Molecular Formula C₁₁H₁₅Cl₂NO₂[7]
Molecular Weight 264.15 g/mol [4],[5]
Physical State White to off-white crystalline solid
Melting Point >240 °C (Decomposes)[1]
Solubility Profile Soluble in H₂O, Methanol, Ethanol; Insoluble in Diethyl Ether
Primary Target Tryptophan Hydroxylase (TPH) [via active metabolite][1],[8]

Neuropharmacological Mechanism: Tryptophan Hydroxylase Inhibition

4-Chloro-DL-phenylalanine (PCPA) is a well-documented, irreversible inhibitor of Tryptophan Hydroxylase (TPH) , the rate-limiting enzyme in the biosynthesis of serotonin (5-HT)[1],[8]. However, the zwitterionic nature of PCPA at physiological pH limits its rapid diffusion across the blood-brain barrier (BBB).

The Prodrug Rationale: By esterifying the carboxyl group to form 4-chlorophenylalanine ethyl ester, we significantly increase the molecule's lipophilicity. Once this prodrug crosses the BBB, endogenous esterases rapidly hydrolyze the ester linkage, liberating the active PCPA directly within the CNS[2]. This targeted delivery system is highly favored in behavioral neuroscience for establishing robust, rapid-onset models of serotonin depletion. Such models are critical for studying the neurobiology of insomnia[9] and the serotonergic mechanisms underlying memory reconsolidation[2].

G Trp L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Trp->TPH HTP 5-Hydroxytryptophan (5-HTP) Serotonin Serotonin (5-HT) HTP->Serotonin AADC Enzyme Prodrug 4-CPA Ethyl Ester (Prodrug) PCPA 4-Chlorophenylalanine (Active Inhibitor) Prodrug->PCPA CNS Esterases PCPA->TPH Irreversible Blockade TPH->HTP

Serotonin biosynthesis pathway and its irreversible inhibition by the PCPA prodrug.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4-chlorophenylalanine ethyl ester hydrochloride typically proceeds via a modified Fischer esterification using thionyl chloride (SOCl₂). As an application scientist, I emphasize in-process controls to ensure reproducibility and prevent the racemization of enantiopure starting materials.

Step-by-Step Protocol
  • Reagent Activation (0 °C): Charge a flame-dried, argon-purged round-bottom flask with absolute ethanol. Cool the solvent to 0 °C using an ice bath. Add thionyl chloride (SOCl₂) dropwise.

    • Causality: The slow addition at 0 °C controls the highly exothermic reaction between SOCl₂ and ethanol, generating anhydrous hydrogen chloride (HCl) gas and diethyl sulfite in situ. This anhydrous environment is crucial as it prevents the hydrolysis of the newly formed ester.

  • Substrate Addition: Once the addition is complete, slowly introduce 4-chlorophenylalanine (racemic or enantiopure) to the activated ethanolic solution.

    • Self-Validating Checkpoint: The evolution of minor gas bubbles and the transition of the suspension to a clear solution indicate the successful formation of the soluble intermediate.

  • Reflux & Esterification: Heat the mixture to reflux (approx. 78 °C) for 12–24 hours.

    • Self-Validating Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the highly polar baseline spot (free amino acid) and the emergence of a high-Rf spot confirms conversion. HPLC analysis should confirm >95% conversion before proceeding.

  • Isolation & Purification: Remove all volatiles under reduced pressure. Triturate the resulting crude oil/solid with cold anhydrous diethyl ether.

    • Causality: The hydrochloride salt of the ethyl ester is highly insoluble in non-polar solvents like diethyl ether, whereas unreacted organic impurities remain in solution. This differential solubility provides a self-purifying step, yielding a high-purity crystalline product.

G Step1 Absolute Ethanol + Thionyl Chloride (0°C) Step2 In situ generation of HCl & Ethyl Sulfite Step1->Step2 Step3 Addition of 4-Chlorophenylalanine Step2->Step3 Step4 Reflux (12-24h) Fischer Esterification Step3->Step4 Step5 Evaporation & Trituration (Et2O) Step4->Step5 TLC/HPLC Monitor Product 4-CPA Ethyl Ester HCl (Pure Crystals) Step5->Product Differential Solubility

Step-by-step synthetic workflow for the Fischer esterification of 4-chlorophenylalanine.

Applications in Advanced Drug Design

Beyond its role as a neuropharmacological tool, 4-chlorophenylalanine ethyl ester hydrochloride is a highly versatile building block in medicinal chemistry.

A prominent example is its use in the structure-based drug design of bisubstrate inhibitors targeting Phenylethanolamine N-Methyltransferase (PNMT) —an enzyme involved in epinephrine biosynthesis[3]. In these complex multistep syntheses, the ethyl ester serves a dual purpose:

  • Protecting Group: It prevents unwanted side reactions at the carboxylate during aggressive coupling steps, such as reactions with ethyl chloroformate or subsequent Pictet-Spengler cyclizations[3].

  • Structural Scaffold: The para-chloro substitution on the aromatic ring provides critical electron-withdrawing properties and lipophilicity. This significantly enhances the binding affinity of the resulting inhibitor within the hydrophobic pockets of the PNMT active site, achieving low nanomolar affinity[3].

Analytical & Chromatographic Resolution

Because 4-chlorophenylalanine contains a chiral center at the alpha-carbon, enantiomeric purity is often critical for biological applications. Separation of the D- and L-enantiomers of 4-chlorophenylalanine ethyl ester can be efficiently achieved using Liquid Chromatography (LC) or Supercritical Fluid Chromatography (SFC) employing modified cyclodextrin-based chiral stationary phases [10].

The hydrophobic cavity of the cyclodextrin forms transient inclusion complexes with the aromatic ring, while the functionalized edges interact stereoselectively with the chiral amine and ester groups, allowing for baseline resolution of the enantiomers[10].

Conclusion

4-Chlorophenylalanine ethyl ester hydrochloride is far more than a simple amino acid derivative; it is a meticulously designed pharmacological tool and synthetic linchpin. By understanding the causality behind its physicochemical properties—specifically its lipophilicity and esterase-cleavable nature—researchers can leverage this compound to engineer robust behavioral models and synthesize next-generation enzymatic inhibitors.

References

Sources

Comparative Technical Analysis: 4-Chlorophenylalanine Methyl vs. Ethyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chlorophenylalanine (p-CPA or Fenclonine) is a potent, irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-HT) biosynthesis. While the free acid form of p-CPA is biologically active, its zwitterionic nature limits blood-brain barrier (BBB) permeability and solubility in organic synthesis.

This guide analyzes the critical distinctions between its two primary ester derivatives: 4-Chlorophenylalanine Methyl Ester (PCPA-OMe) and 4-Chlorophenylalanine Ethyl Ester (PCPA-OEt) . While often treated interchangeably in casual synthesis, their physicochemical differences dictate their utility in pharmacokinetics (prodrug efficiency) and peptide coupling strategies.

Physicochemical Profiling

The choice between methyl and ethyl esters fundamentally alters the molecule's lipophilicity and hydrolytic stability. The methyl ester is the industry standard for in vivo serotonin depletion due to a balance of solubility and rapid bio-activation. The ethyl ester, being more lipophilic, finds niche applications where slower hydrolysis or higher lipid solubility is required.

Table 1: Comparative Physicochemical Properties
PropertyMethyl Ester (PCPA-OMe)Ethyl Ester (PCPA-OEt)Impact on Application
CAS (HCl Salt) 14173-40-152031-05-7Identification standard.
Molecular Weight 250.12 g/mol 264.15 g/mol Stoichiometric calculations.
Melting Point (HCl) 186–189 °C (Lit.)168–170 °C (Lit.)Purity characterization; Methyl crystallizes at higher temps.
Lipophilicity (Est. LogP) ~1.8~2.3Ethyl is more permeable to lipid membranes but less water-soluble.
Hydrolysis Rate (

)
Fast (Relative Rate: ~1.0)Slower (Relative Rate: ~0.5)Methyl esters hydrolyze ~2x faster than ethyl esters due to steric access.
Solubility (Water) High (as HCl salt)Moderate (as HCl salt)Methyl ester is preferred for aqueous injection vehicles (saline).

Technical Insight: The melting point disparity is significant. The higher lattice energy of the methyl ester hydrochloride often results in easier purification via recrystallization (typically from MeOH/Et2O) compared to the ethyl ester.

Pharmacokinetics & Biological Application[1]

In neuropharmacology, these esters act as prodrugs . The free acid (p-CPA) crosses the BBB poorly via the L-type amino acid transporter (LAT1) due to competition with endogenous amino acids. Esterification masks the carboxylate charge, facilitating passive diffusion and LAT1 transport.

The "Trojan Horse" Mechanism

Once inside the neuronal cytoplasm, intracellular esterases cleave the ester, releasing the active inhibitor (p-CPA).

  • Why PCPA-OMe is the Gold Standard: The methyl ester is the dominant reagent in literature for inducing serotonin depletion (insomnia models). Its rapid hydrolysis rate ensures a quick onset of TPH inhibition.

  • The Ethyl Ester Alternative: The ethyl ester hydrolyzes slower due to the steric bulk of the extra methylene group. It theoretically provides a more sustained release profile, though this is rarely exploited in standard acute protocols.

Diagram 1: Prodrug Metabolic Pathway

Visualization of the transport and activation mechanism.

PCPA_Metabolism cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_brain Neuronal Cytoplasm PCPA_Ester PCPA-Methyl Ester (Prodrug) LAT1 LAT1 Transporter & Passive Diffusion PCPA_Ester->LAT1 Injection Intra_Ester Intracellular PCPA-Ester LAT1->Intra_Ester Influx PCPA_Acid PCPA Free Acid (Active) Intra_Ester->PCPA_Acid Hydrolysis Esterase Non-specific Esterases Esterase->Intra_Ester Catalysis TPH Tryptophan Hydroxylase PCPA_Acid->TPH Irreversible Inhibition Serotonin Serotonin (5-HT) Depletion TPH->Serotonin Biosynthesis Blocked

Caption: Pharmacokinetic activation of PCPA esters. The ester facilitates BBB crossing before intracellular hydrolysis activates the inhibitor.

Synthetic Utility in Peptide Chemistry[2][3][4]

In drug development, 4-chlorophenylalanine is often incorporated into peptides to increase lipophilicity or probe receptor binding pockets (e.g., GPCR ligands).

  • Methyl Ester (OMe):

    • Pros: Easiest to remove via saponification (LiOH/MeOH/H2O).

    • Cons: Susceptible to accidental hydrolysis under mild basic conditions or nucleophilic attack.

  • Ethyl Ester (OEt):

    • Pros: More robust. Offers slightly better stability during workups involving weak bases.

    • Cons: Saponification is slower; may require heating, which risks racemization of the

      
      -carbon.
      

Recommendation: Use Methyl Ester for standard solution-phase peptide synthesis where C-terminal deprotection is required. Use Ethyl Ester only if the methyl ester proves too labile during intermediate steps.

Experimental Protocols

The following protocols are standardized for the Hydrochloride salt forms, which are the stable storage forms.

Protocol A: Synthesis via Fischer Esterification

Applicable for both Methyl and Ethyl esters by substituting the solvent.

Reagents:

  • DL-4-Chlorophenylalanine (Free Acid)

  • Thionyl Chloride (

    
    )
    
  • Anhydrous Alcohol (Methanol for OMe; Ethanol for OEt)

Workflow:

  • Setup: Chill 50 mL of anhydrous alcohol to 0°C in a round-bottom flask under

    
    .
    
  • Activation: Dropwise add 1.5 eq of Thionyl Chloride. Caution: Exothermic. Evolution of HCl gas. Stir for 30 mins.

  • Addition: Add 1.0 eq of 4-Chlorophenylalanine.

  • Reflux: Heat to reflux (65°C for MeOH; 78°C for EtOH) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O).

  • Isolation: Evaporate solvent in vacuo.

  • Crystallization: Triturate the residue with anhydrous ether. Recrystallize from Alcohol/Ether.

    • Target Yield: >90%[1][2]

    • Validation: Check Melting Point (OMe: ~186°C; OEt: ~168°C).

Protocol B: Biological Preparation (Serotonin Depletion)

Standard protocol for PCPA-OMe HCl.

  • Vehicle: 0.9% Saline (NaCl).

  • Solubilization: Dissolve PCPA-OMe HCl to a concentration of 100 mg/mL.

    • Note: If the solution is too acidic (pH < 3), buffer slightly with NaOH, but do not exceed pH 6.0 to prevent premature precipitation of the free base or hydrolysis.

  • Dosage: 300 mg/kg i.p. (intraperitoneal).[3]

  • Timeline: Max depletion occurs at 24–48 hours post-injection.

Diagram 2: Synthetic Workflow

Logic flow for synthesis and purification.

Synthesis_Workflow Start Start: 4-Cl-Phe (Acid) Reagent Add SOCl2 + Alcohol (MeOH or EtOH) Start->Reagent Reflux Reflux 4-6 Hours Reagent->Reflux Fischer Esterification Evap Evaporate Solvent Reflux->Evap Crude Crude Oil/Solid Evap->Crude Recryst Recrystallize (Alcohol/Ether) Crude->Recryst Final Pure Ester HCl Salt Recryst->Final

Caption: Standard Fischer esterification workflow for converting 4-Cl-Phe to its ester hydrochloride salts.

References

  • Sigma-Aldrich. 4-Chloro-DL-phenylalanine methyl ester hydrochloride Product Specification. Retrieved from

  • PubChem. 4-Chloro-L-phenylalanine methyl ester (Compound Summary). National Library of Medicine. Retrieved from

  • Miczek, K. A., et al. (1975).[4] Para-chlorophenylalanine, serotonin and killing behavior.[3][4] Pharmacology Biochemistry and Behavior.[4] Retrieved from

  • ChemicalBook. DL-4-Chlorophenylalanine ethyl ester hydrochloride Properties. Retrieved from

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters...[5] Journal of Inorganic Biochemistry. (Demonstrating methyl ester hydrolysis rates approx 2x faster than ethyl).[6] Retrieved from

Sources

Navigating the Bioactive Landscape of 4-Chlorophenylalanine Ethyl Ester Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Beyond Serotonin Depletion – Unveiling Latent Therapeutic Potential

For decades, 4-chlorophenylalanine (PCPA) has been a cornerstone tool in neuroscience, primarily recognized for its potent and irreversible inhibition of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) biosynthesis.[1][2][3] Its esterified derivatives, particularly the ethyl ester, have been instrumental in preclinical models requiring transient and systemic serotonin depletion to probe the neurotransmitter's role in complex behaviors like memory and anxiety.[1] However, to confine the biological narrative of 4-chlorophenylalanine ethyl ester and its analogues to merely a research tool for inducing a hyposerotonergic state would be a significant oversight.

The introduction of the ethyl ester moiety is a deliberate and strategic chemical modification. It enhances the lipophilicity of the parent amino acid, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and most notably, its ability to penetrate the blood-brain barrier.[3] This structural alteration, while preserving the core pharmacophore responsible for tryptophan hydroxylase inhibition, opens a gateway to exploring a broader spectrum of biological activities. This guide moves beyond the classical neuropharmacological applications to provide an in-depth analysis of the known and potential therapeutic activities of 4-chlorophenylalanine ethyl ester derivatives, with a forward-looking perspective on their application in oncology and infectious diseases.

I. The Core Mechanism: Tryptophan Hydroxylase Inhibition and Its Ramifications

The primary and most extensively documented biological activity of p-chlorophenylalanine and its esters is the inhibition of tryptophan hydroxylase (TPH).[1][2] This enzyme exists in two isoforms, TPH1 and TPH2, which govern serotonin synthesis in the periphery and the central nervous system, respectively. PCPA acts as a nonspecific antagonist to both isoforms.[2]

The ethyl ester of 4-chloro-DL-phenylalanine has been effectively used as a research agent to induce serotonin depletion in preclinical studies.[1] Its enhanced lipophilicity compared to the parent compound facilitates its systemic absorption and distribution.

Experimental Protocol: Induction of a Hyposerotonergic State in a Preclinical Model

This protocol outlines a typical methodology for inducing serotonin depletion in a rodent model using 4-chlorophenylalanine ethyl ester hydrochloride, based on established principles.

Objective: To achieve a significant reduction in central and peripheral serotonin levels for behavioral or physiological studies.

Materials:

  • 4-chloro-DL-phenylalanine ethyl ester hydrochloride (Sigma-Aldrich or equivalent)

  • Sterile saline solution (0.9% NaCl)

  • Vehicle (e.g., sterile water or saline)

  • Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Appropriate administration equipment (e.g., oral gavage needles, intraperitoneal injection syringes)

Procedure:

  • Preparation of Dosing Solution:

    • On the day of administration, dissolve the 4-chlorophenylalanine ethyl ester hydrochloride in the chosen vehicle to the desired concentration. Typical doses range from 100 to 300 mg/kg.[1]

    • Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

  • Animal Dosing:

    • Administer the solution to the animals via the chosen route (e.g., intraperitoneal injection or oral gavage).

    • A common dosing regimen involves administration on consecutive days to achieve maximal depletion. For example, an initial loading dose followed by maintenance doses.

  • Time Course of Depletion:

    • Serotonin levels begin to decrease within 24 hours of the first dose.[1]

    • Maximal depletion (often 6-9 times lower than baseline) is typically observed 2 to 4 days post-administration.[1]

  • Verification of Serotonin Depletion (Optional but Recommended):

    • Serotonin and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) levels can be quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to confirm the extent of depletion.

Causality Behind Experimental Choices:

  • The choice of the ethyl ester over the free acid is predicated on its improved bioavailability and ability to cross the blood-brain barrier.

  • The multi-day dosing regimen is necessary to counteract the de novo synthesis of the TPH enzyme.

  • Verification of serotonin depletion is a critical step to ensure that the observed biological effects are indeed attributable to a hyposerotonergic state.

Signaling Pathway: Inhibition of Serotonin Biosynthesis

G cluster_presynaptic Presynaptic Neuron tryptophan L-Tryptophan five_htp 5-Hydroxytryptophan (5-HTP) tryptophan->five_htp Tryptophan Hydroxylase (TPH) serotonin Serotonin (5-HT) five_htp->serotonin Aromatic L-amino acid decarboxylase (AADC) pcpa_ee 4-Chlorophenylalanine Ethyl Ester pcpa_ee->tryptophan Inhibition caption Inhibition of Serotonin Synthesis by 4-Chlorophenylalanine Ethyl Ester

Caption: Mechanism of serotonin depletion by 4-chlorophenylalanine ethyl ester.

II. Emerging Frontiers: Investigating Novel Therapeutic Applications

While the primary mechanism of action is well-established, the therapeutic potential of 4-chlorophenylalanine ethyl ester derivatives may extend beyond neuroscience. The presence of the 4-chlorophenyl moiety in numerous other bioactive molecules suggests that these derivatives could possess latent antimicrobial and antitumor activities.

A. Potential as Antitumor Agents

Several studies have demonstrated the antitumor activity of compounds containing a 4-chlorophenyl group, often in combination with other pharmacophores. For instance, derivatives of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrate have shown efficacy against P-388 lymphocytic leukemia and L-1210 lymphoid leukemia.[4][5] Furthermore, novel dipeptide derivatives incorporating a phenylalanine analogue, such as L-melphalanyl-p-L-fluorophenylalanine ethyl ester, have demonstrated potent cytotoxic effects against various tumor cell lines, in some cases exceeding the activity of the parent drug melphalan.[6][7]

Hypothesized Rationale for Esterification in Oncology: The ethyl ester group may act as a lipophilic carrier, enhancing the uptake of the cytotoxic "warhead" (the 4-chlorophenyl-containing moiety) into cancer cells. This could potentially overcome certain forms of drug resistance and improve the therapeutic index.

Table 1: Antitumor Activity of Structurally Related Compounds

Compound ClassCancer Model(s)Observed ActivityReference(s)
4-[p-[bis(2-chloroethyl)amino]phenyl]butyratesP-388 lymphocytic leukemia, L-1210 lymphoid leukemiaActive in initial screening tests[4],[5]
L-melphalanyl-p-L-fluorophenylalanine ethyl ester (J1)Human tumor cell lines (in vitro and in vivo)More cytotoxic than melphalan; significant tumor regression in vivo[6],[7]
Piperazinyl amidrazones with 4-chlorophenyl hydrazone moiety55 human cancer cell linesBroad-spectrum antitumor activity with GI50 values in the low micromolar range[8]
B. Potential as Antimicrobial Agents

The 4-chlorophenyl scaffold is also present in a number of compounds with demonstrated antifungal and antibacterial properties. For example, 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have shown promising activity against pathogenic fungi and Mycobacterium tuberculosis.[9] The rationale for esterifying phenylalanine and its analogues has also been explored in the context of antimicrobial activity. Cationic surfactant analogues derived from L-phenylalanine esters have shown that increasing the alkyl chain length (and thus lipophilicity) can enhance antibacterial activity, particularly against Gram-positive bacteria.

Hypothesized Mechanism of Action: The increased lipophilicity conferred by the ethyl ester could facilitate the disruption of microbial cell membranes, a common mechanism for antimicrobial agents. The 4-chlorophenyl group may contribute to this by interacting with the lipid bilayer.

Experimental Workflow: Screening for Novel Bioactivities

For researchers interested in exploring the potential anticancer or antimicrobial activities of novel 4-chlorophenylalanine ethyl ester derivatives, the following workflow provides a logical progression from initial screening to mechanistic studies.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Bioactivity Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation synthesis Synthesis of Novel 4-Chlorophenylalanine Ethyl Ester Derivatives characterization Structural Characterization (NMR, MS, Purity) synthesis->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial Primary Screening anticancer Anticancer Assays (MTT, SRB) characterization->anticancer Primary Screening pathway Signaling Pathway Analysis antimicrobial->pathway Hit Compound anticancer->pathway Hit Compound target Target Identification pathway->target animal_model Preclinical Animal Models (e.g., Xenograft, Infection) target->animal_model caption Workflow for Discovering Novel Bioactivities of 4-CPA-EE Derivatives

Caption: A workflow for the discovery of new biological activities.

III. Future Directions and Concluding Remarks

The scientific journey of 4-chlorophenylalanine ethyl ester derivatives is at an interesting juncture. While their role in neuropharmacology as potent serotonin synthesis inhibitors is well-established, the data from structurally related compounds strongly suggest that a broader range of biological activities may be waiting to be uncovered. The strategic addition of the ethyl ester moiety, a classic prodrug approach to enhance lipophilicity and cell permeability, provides a compelling rationale for re-evaluating these compounds in the context of modern drug discovery challenges, particularly in oncology and infectious diseases.

Future research should focus on:

  • Systematic Synthesis and Screening: A library of 4-chlorophenylalanine ethyl ester derivatives with varied substitutions on the phenyl ring and the amino group should be synthesized and screened against diverse panels of cancer cell lines and microbial pathogens.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure and the observed biological activity will be crucial for optimizing lead compounds.

  • Mechanistic Investigations: For any hits identified, detailed mechanistic studies will be necessary to understand their mode of action, which may be independent of or synergistic with serotonin depletion.

IV. References

  • Gainutdinova, T. H., Tagirova, R. R., Samarova, E. I., Andrianov, V. V., & Balaban, P. M. (2018). Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition. Frontiers in Systems Neuroscience, 12, 27. [Link]

  • Pettit, G. R., & Das Gupta, A. K. (1975). Synthesis and antitumor activity of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates. Journal of Medicinal Chemistry, 18(11), 1097–1101. [Link]

  • Inxight Drugs. (n.d.). 4-CHLORO-L-PHENYLALANINE METHYL ESTER. Retrieved February 27, 2026, from [Link]

  • Pettit, G. R., & Das Gupta, A. K. (1975). Synthesis and antitumor activity of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates. Journal of Medicinal Chemistry, 18(11), 1097-101. [Link]

  • Horrocks, P., Pickard, M. R., Parekh, H. H., Patel, S. P., & Pathak, R. B. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891–4898. [Link]

  • PubChem. (n.d.). 4-Chloro-L-phenylalanine methyl ester. Retrieved February 27, 2026, from [Link]

  • Gullbo, J., d'Argy, R., Ehrsson, H., Nygren, H., Larsson, R., & Lönn, S. (2003). Antitumor activity of the alkylating oligopeptides J1 (L-melphalanyl-p-L-fluorophenylalanine ethyl ester) and P2 (L-prolyl-m-L-sarcolysyl-p-L-fluorophenylalanine ethyl ester): comparison with melphalan. Anticancer Drugs, 14(8), 617–624. [Link]

  • Abdel-Jalil, R. J., Voelter, W., & Al-Qawasmeh, R. A. (2010). Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones. Monatshefte für Chemie - Chemical Monthly, 141(11), 1231-1236. [Link]

  • Bevan, P., & Grahame-Smith, D. G. (1974). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British journal of pharmacology, 52(1), 133–144. [Link]

  • Egner, P. A., Stansbury, K. H., Snyder, E. P., Rogers, M. E., Hintz, P. A., & Kensler, T. W. (2000). Identification and characterization of chlorin e(4) ethyl ester in sera of individuals participating in the chlorophyllin chemoprevention trial. Chemical research in toxicology, 13(9), 900–906. [Link]

  • ResearchGate. (n.d.). Effect of the co-administration of 4a with p-chloro-phenylalanine... Retrieved February 27, 2026, from [Link]

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhaheri, Y., Al-Shtayeh, M. S., & Al-Zereini, W. (2016). Synthesis and biological evaluation of some novel 4-phenyldiazenyl-4'-[(4-chlorobenzyl)oxy]biphenyl derivatives as antibacterial agents. Journal of the Serbian Chemical Society, 81(1), 33-43. [Link]

  • Gullbo, J., Tullberg, M., Våbenø, J., Ehrsson, H., Lewensohn, R., Nygren, H., & Larsson, R. (2004). Antitumor efficacy and acute toxicity of the novel dipeptide melphalanyl-p-L-fluorophenylalanine ethyl ester (J1) in vivo. Investigational new drugs, 22(4), 411–419. [Link]

  • O'Brien, M. (2005). The synthesis, structural characterization and biological evaluation of potential chemotherapeutic agents. [Doctoral dissertation, Dublin City University]. DCU Research Repository. [Link]

  • El-Sayed, N. S., & El-Gazzar, A. B. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1058–1097. [Link]

  • Joondan, N., Jhaumeer-Laulloo, S., & Caumul, P. (2014). A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane. Microbiological research, 169(9-10), 675–685. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Application Workflows of 4-Chlorophenylalanine Ethyl Ester in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, non-natural amino acids (NNAAs) serve as fundamental building blocks for synthesizing peptidomimetics and small-molecule Active Pharmaceutical Ingredients (APIs). 4-Chlorophenylalanine ethyl ester (4-CPEE) is a highly versatile, halogenated phenylalanine derivative. The introduction of a para-chloro substituent significantly modulates the steric bulk and lipophilicity (LogP) of the aromatic side chain, enhancing target binding affinity in hydrophobic pockets. Furthermore, the ethyl esterification of the carboxyl terminus provides essential orthogonal protection during complex synthetic sequences.

This whitepaper provides an in-depth technical analysis of 4-CPEE, detailing its exact molecular weight, chemical formula, structural properties, and its critical role in enantioselective drug development workflows.

Physicochemical Profiling: Formula and Molecular Weight

In synthetic applications, 4-CPEE is utilized in two primary forms: the free base and the hydrochloride (HCl) salt . As a Senior Application Scientist, I strongly recommend utilizing the HCl salt for long-term storage and stock solution preparation. The free base of α-amino esters is prone to spontaneous intermolecular condensation, leading to the formation of diketopiperazines. The protonation of the primary amine in the HCl salt completely suppresses this degradation pathway, ensuring a self-validating baseline of purity before initiating any synthesis.

Table 1: Comparative Physicochemical Data
Property4-Chlorophenylalanine Ethyl Ester (Free Base)4-Chlorophenylalanine Ethyl Ester Hydrochloride
Chemical Formula C₁₁H₁₄ClNO₂C₁₁H₁₄ClNO₂ · HCl (or C₁₁H₁₅Cl₂NO₂)
Molecular Weight 227.69 g/mol 264.15 g/mol
PubChem CID [1] [2]
CAS Registry Number 38964-54-452031-05-7
Physical State (RT) Viscous liquid / Low-melting solidCrystalline white powder
Solubility Organic solvents (DCM, EtOAc, MeOH)Water, Methanol, DMSO

Mechanistic Role in Drug Development

The structural architecture of 4-CPEE makes it a highly sought-after intermediate. The para-chloro substitution acts as an isostere for tyrosine or standard phenylalanine, but with increased metabolic stability against hepatic cytochrome P450 oxidation.

A prominent application of 4-CPEE is in the structure-based drug design of bisubstrate inhibitors for enzymes like Phenylethanolamine N-Methyltransferase (PNMT). In these workflows, 4-CPEE undergoes Pictet-Spengler cyclization to form substituted 1,2,3,4-tetrahydroisoquinolines (THIQs), which act as potent nanomolar inhibitors by occupying specific hydrophobic binding domains [3].

Synthesis A 4-Chlorophenylalanine (C9H10ClNO2) B Esterification (EtOH, SOCl2, Reflux) A->B Reagents C 4-CPEE Hydrochloride (C11H15Cl2NO2) B->C Yield >95% D Chiral Resolution (SMB Chromatography) C->D Racemic Mixture E (S)-4-CPEE Peptide Coupling D->E High Enantiopurity F (R)-4-CPEE Recycle / Discard D->F

Workflow from esterification of 4-Chlorophenylalanine to downstream chiral resolution.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an In-Process Control (IPC) to verify chemical causality before proceeding.

Protocol A: Synthesis of 4-CPEE Hydrochloride via Thionyl Chloride

This method utilizes Thionyl Chloride (


) in absolute ethanol.
  • Causality:

    
     reacts with ethanol to generate anhydrous HCl in situ, alongside an active ethylating species. This drives the Fischer esterification equilibrium strictly to the right while simultaneously precipitating the stable hydrochloride salt.
    

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 g of DL-4-Chlorophenylalanine in 100 mL of anhydrous ethanol in a round-bottom flask under an inert argon atmosphere.

  • Activation: Cool the suspension to 0°C using an ice bath. Dropwise, add 1.2 equivalents of

    
    .
    
    • Validation Check: The evolution of

      
       and HCl gases confirms the activation of the reagent. The suspension will gradually clear as the ester salt forms and dissolves.
      
  • Reflux: Heat the reaction mixture to reflux (78°C) for 4 hours.

  • IPC (In-Process Control): Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the starting material peak (m/z ~199) disappears, and a singular dominant peak for the ester product (m/z 228,

      
      ) emerges.
      
  • Isolation: Concentrate the mixture in vacuo. Recrystallize the resulting crude solid from hot ethanol/diethyl ether to yield pure 4-CPEE Hydrochloride as white crystals.

Protocol B: Chiral Resolution of Racemic 4-CPEE

Because biological targets are highly stereospecific, racemic 4-CPEE must be resolved into its enantiomers. This is typically achieved using Chiral Stationary Phase (CSP) High-Performance Liquid Chromatography (HPLC) [4].

  • Causality: Modified Cyclodextrin (CD) columns feature a hydrophobic cavity and a hydrophilic rim. The enantiomers of 4-CPEE enter this cavity, but due to their different spatial arrangements, they form transient diastereomeric inclusion complexes with differing thermodynamic stabilities. The enantiomer forming the weaker complex elutes first.

ChiralSep A Racemic 4-CPEE Injection B Cyclodextrin CSP (Chiral Selector) A->B C Transient Diastereomeric Complexes B->C Inclusion D Elution: (R)-4-CPEE (Lower Affinity) C->D Fast Elution E Elution: (S)-4-CPEE (Higher Affinity) C->E Slow Elution

Mechanism of enantioseparation using a Cyclodextrin-based chiral stationary phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1 v/v/v).

    • Causality: The trace TFA suppresses the ionization of residual silanols on the column, preventing peak tailing of the basic amine.

  • Column Equilibration: Flush a preparative Cyclobond™ (or equivalent modified

    
    -cyclodextrin) column until the baseline UV absorbance (at 254 nm) is perfectly stable.
    
  • Injection & Monitoring: Inject the racemic 4-CPEE solution. Monitor the eluent using a UV-Vis detector at 220 nm (peptide bond/ester absorption) and 254 nm (aromatic ring).

  • Fraction Collection & Validation: Collect the two distinct baseline-resolved peaks.

    • Self-Validation: Analyze the collected fractions using a chiral analytical HPLC column and a polarimeter. An Enantiomeric Excess (ee) of >99% and a specific optical rotation matching literature values validate the success of the resolution.

Conclusion

4-Chlorophenylalanine ethyl ester (Molecular Weight: 227.69 g/mol ; Formula: C₁₁H₁₄ClNO₂) and its hydrochloride salt (Molecular Weight: 264.15 g/mol ) are indispensable intermediates in medicinal chemistry. By understanding the precise physicochemical properties and employing self-validating synthetic and chromatographic protocols, researchers can reliably leverage this non-natural amino acid to synthesize high-affinity, stereospecific therapeutic agents.

References

  • National Center for Biotechnology Information (NIH). "4-Chlorophenylalanine ethyl ester | C11H14ClNO2 | CID 170144 - PubChem." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "4-Chlorophenylalanine ethyl ester hydrochloride | C11H15Cl2NO2 | CID 69573966 - PubChem." PubChem Database. Available at:[Link]

  • National Institutes of Health (PMC). "Structure-Based Drug Design of Bisubstrate Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT) Possessing Low Nanomolar Affinity at Both Substrate Binding Domains." Bioorganic & Medicinal Chemistry. Available at:[Link]

Methodological & Application

Protocol for synthesis of 4-chlorophenylalanine ethyl ester from 4-chlorophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis and Isolation of 4-Chlorophenylalanine Ethyl Ester Hydrochloride

Executive Summary

4-Chlorophenylalanine ethyl ester is a highly valued non-natural amino acid derivative, extensively utilized as a critical building block in peptide synthesis and the development of bisubstrate inhibitors, such as those targeting phenylethanolamine N-methyltransferase (PNMT)[1]. This application note details a robust, scalable, and self-validating protocol for the esterification of 4-chlorophenylalanine using thionyl chloride (SOCl₂) in absolute ethanol.

As a Senior Application Scientist, I have structured this guide to move beyond a simple list of instructions by elucidating the chemical causality behind each manipulation. This ensures that researchers can adapt, troubleshoot, and scale the workflow with high scientific rigor.

Mechanistic Rationale & Causality

The transformation relies on a modified Fischer esterification. While traditional acid-catalyzed esterification is an equilibrium process requiring the active removal of water, the SOCl₂-mediated protocol is irreversible, highly efficient, and self-scavenging[2][3].

  • Reagent Activation & Exotherm Control: Thionyl chloride reacts with absolute ethanol at 0 °C to form ethyl chlorosulfite and hydrogen chloride (HCl) gas. This step is violently exothermic; thus, strict temperature control (ice bath) is mandatory to prevent solvent boiling, uncontrolled toxic gas evolution, and reagent degradation[2][4].

  • Esterification Dynamics: Upon the addition of 4-chlorophenylalanine, the carboxylic acid is converted into a highly reactive acyl chloride intermediate. This intermediate is rapidly trapped by the bulk ethanol to form the ethyl ester[3][5].

  • In Situ Protection (The Causality of the HCl Salt): A critical failure point in amino acid esterification is the tendency of the free amine to undergo intermolecular nucleophilic attack on the newly formed ester, leading to diketopiperazines or polymeric byproducts[4]. The in situ generation of HCl protonates the amine group, rendering it non-nucleophilic. This drives the final product to precipitate as a stable, unreactive hydrochloride salt[4][6].

  • Stereochemical Integrity: Maintaining the reaction temperature strictly within the specified limits during SOCl₂ addition (0 °C) and avoiding excessive reflux times minimizes the risk of racemization at the chiral α-carbon[6].

Quantitative Data & Specifications

Table 1: Reaction Stoichiometry & Reagent Specifications

ReagentMW ( g/mol )EquivalentsRoleSafety / Handling
4-Chlorophenylalanine 199.631.0SubstrateIrritant, handle with gloves
Thionyl Chloride (SOCl₂) 118.971.5 - 2.0Activating AgentCorrosive, reacts violently with water[2]
Absolute Ethanol 46.07Excess (~10 vol)Solvent & ReactantFlammable, must be anhydrous
tert-Butyl Methyl Ether 88.15As neededAnti-solventFlammable, volatile

Table 2: Target Product Specifications

ParameterSpecification
Compound Name 4-Chlorophenylalanine ethyl ester hydrochloride
Molecular Formula C₁₁H₁₄ClNO₂ · HCl
Molecular Weight 264.15 g/mol [7]
Expected Yield 85 - 95%
Physical Appearance White to off-white crystalline solid[3]
Storage Conditions Desiccated, 2-8 °C, protect from moisture

Experimental Workflow

G cluster_0 Phase 1: Reagent Activation cluster_1 Phase 2: Esterification & Protection cluster_2 Phase 3: Workup & Isolation A Absolute Ethanol (Solvent/Reactant) C Ethyl Chlorosulfite + HCl (In situ generation at 0°C) A->C Dropwise addition Ice bath (0°C) B Thionyl Chloride (SOCl2) (1.5 - 2.0 eq) B->C Exothermic E Acyl Chloride Intermediate + Protonated Amine C->E Add substrate D 4-Chlorophenylalanine (1.0 eq) D->E F 4-Chlorophenylalanine Ethyl Ester HCl E->F Reflux (75-80°C) Evolution of SO2 & HCl G Evaporation of Volatiles (EtOH, residual SOCl2) F->G H Trituration (Cold Diethyl Ether / TBME) G->H I Pure Product Isolation (Filtration & Drying) H->I

Figure 1: Workflow for the synthesis of 4-chlorophenylalanine ethyl ester hydrochloride.

Step-by-Step Protocol

Note: This procedure must be performed in a well-ventilated fume hood due to the evolution of corrosive SO₂ and HCl gases[2].

Phase 1: Preparation of the Reactive Solution

  • Equip a thoroughly dried round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (CaCl₂) or an inert gas line (N₂/Ar) to exclude atmospheric moisture[2].

  • Charge the flask with Absolute Ethanol (10 mL per gram of 4-chlorophenylalanine).

  • Submerge the flask in an ice-water bath and allow the solvent to cool to 0 °C for 15 minutes.

  • Load the addition funnel with Thionyl Chloride (1.5 to 2.0 equivalents).

  • Critical Step: Add the SOCl₂ dropwise over 15-30 minutes. Causality: The reaction is violently exothermic. Rapid addition will cause the ethanol to boil and result in the uncontrolled release of toxic gases. Keep the internal temperature below 5 °C.

Phase 2: Substrate Addition and Esterification 6. Once the SOCl₂ addition is complete, stir the mixture at 0 °C for an additional 15 minutes to ensure complete formation of the ethyl chlorosulfite intermediate. 7. Remove the addition funnel and add 4-Chlorophenylalanine (1.0 equivalent) portion-wise to the cold solution[2][4]. 8. Remove the ice bath and allow the suspension to gradually warm to room temperature over 30 minutes. 9. Heat the mixture to a gentle reflux (approx. 75-80 °C) using an oil or sand bath. Maintain reflux for 4 to 12 hours[6]. 10. Self-Validation Check: The reaction progress should be monitored by TLC or LC-MS. The suspension will typically transition into a clear solution as the insoluble amino acid is converted into the soluble ester hydrochloride.

Phase 3: Workup and Isolation 11. Once the reaction is deemed complete, cool the mixture to room temperature. 12. Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the ethanol, residual SOCl₂, and dissolved gases. A viscous oil or crude solid will remain[2][4]. 13. Trituration: Suspend the crude residue in cold tert-butyl methyl ether (TBME) or diethyl ether (approx. 15-20 mL). Scratch the inside of the flask with a glass rod to induce crystallization[2]. Causality: The hydrochloride salt is highly polar and completely insoluble in ether, whereas organic impurities and residual acid chlorides remain in the supernatant. 14. Stir the suspension vigorously for 30 minutes at 0 °C. 15. Collect the precipitated white/off-white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake twice with small portions of cold TBME[2]. 16. Dry the product in a vacuum desiccator overnight to afford pure 4-chlorophenylalanine ethyl ester hydrochloride[3][7].

Quality Control & Troubleshooting

  • Incomplete Conversion / Poor Yield: Often caused by the use of wet ethanol. Water aggressively hydrolyzes SOCl₂ into SO₂ and HCl before it can form the necessary ethyl chlorosulfite intermediate. Ensure absolute, anhydrous ethanol is used[2].

  • Product Discoloration (Yellow/Brown): This indicates thermal degradation or oxidation. Ensure the reflux temperature does not exceed 80 °C and avoid unnecessarily prolonged heating times.

  • Gummy Residue Instead of Crystals: If the product oils out instead of crystallizing during trituration, residual ethanol is likely still present. Re-evaporate the residue thoroughly under high vacuum before re-attempting trituration with fresh, cold ether[4].

References

1.[2] Pianeta Chimica. "Synthesis of Amino Acid Methyl Ester Hydrochloride." Available at: 2.[3] Dublin City University (DCU). "The Synthesis, Characterisation, and Application of Novel N-Ferrocenoyl Peptide Derivatives." Available at: 3.[6] National Institutes of Health (NIH) - PMC. "A Convenient Synthesis of Amino Acid Methyl Esters." Available at: 4.[4] ResearchGate. "What are a good methods for reaction of amino acids with thionyl chloride?" Available at: 5.[5] Google Patents. "JP2003137850A - Method for producing amino acid ester hydrochloride." Available at: 6.[1] National Institutes of Health (NIH) - PMC. "Structure-Based Drug Design of Bisubstrate Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)..." Available at: 7.[7] Pi Chemicals. "Product List: DL-4-Chlorophenylalanine ethyl ester hydrochloride." Available at:

Sources

Optimization of Crystallization Systems for 4-Chlorophenylalanine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4-Chlorophenylalanine ethyl ester hydrochloride is a critical intermediate in the synthesis of pharmaceutical peptides and neuroactive agents (e.g., Tryptophan hydroxylase inhibitors). Its purity is paramount, as trace free acid impurities can lead to side reactions in subsequent coupling steps, while residual solvents can compromise biological assays.

This Application Note provides a rationalized approach to solvent selection, moving beyond "trial and error" by analyzing the molecule's amphiphilic nature—balancing the ionic hydrochloride head group with the lipophilic chlorophenyl tail.

Key Technical Challenges
  • Hydrolytic Instability: As an ester, the compound is susceptible to hydrolysis back to the free amino acid if exposed to moisture or excessive heat, particularly in the presence of the acidic HCl counterion.

  • Transesterification: Use of non-matching alcohol solvents (e.g., Methanol) can lead to ester exchange (Methyl ester formation).

  • Oiling Out: The lipophilic chlorophenyl ring increases the tendency of the salt to separate as a supercooled oil rather than a crystalline solid.

Solvent Selection Logic

To design a self-validating protocol, we must align the solvent system with the physicochemical properties of the solute.

Molecular FeaturePropertyImplication for Solvent Choice
Ethyl Ester Moderately Polar / LabileMUST use Ethanol (or non-nucleophilic solvent) to prevent transesterification.
Hydrochloride Salt Ionic / PolarRequires high-dielectric solvents (Alcohols, Water) for dissolution. Insoluble in non-polars (Hexane, Ether).
4-Chlorophenyl Lipophilic / HydrophobicReduces water solubility compared to simple amino acids; increases solubility in organic esters/ketones.
The Decision Matrix

Based on Hansen Solubility Parameters (HSP) and empirical data, the following systems are evaluated:

  • Ethanol / Diethyl Ether (or MTBE): The Gold Standard. Ethanol dissolves the salt; Ether acts as the antisolvent to drive precipitation.

  • Isopropanol (IPA): Single Solvent. Often exhibits a steeper solubility curve than ethanol, allowing crystallization upon cooling without an antisolvent.

  • Water: High Risk.[1] While soluble, the risk of hydrolysis and yield loss makes water unsuitable for the ester hydrochloride.

Detailed Experimental Protocols

Protocol A: Solvent/Antisolvent Recrystallization (Recommended)

Best for: High yield recovery and removal of non-polar impurities.

Solvent System: Absolute Ethanol (Solvent) / Methyl tert-Butyl Ether (MTBE) (Antisolvent). Note: MTBE is preferred over Diethyl Ether due to a higher boiling point and lower peroxide formation risk.

Step-by-Step Methodology:

  • Dissolution:

    • Place 10.0 g of crude 4-chlorophenylalanine ethyl ester HCl in a 250 mL round-bottom flask.

    • Add Absolute Ethanol (approx. 20–30 mL) and a magnetic stir bar.

    • Heat to reflux (approx. 78°C) with stirring.

    • Critical Control Point: If the solution is not clear after 10 minutes, add ethanol in 2 mL increments. Do not exceed 5 mL/g total solvent.

  • Filtration (Hot):

    • If insoluble particulates (silica, dust) are visible, filter the hot solution through a pre-warmed sintered glass funnel or a fluted filter paper.

  • Nucleation & Antisolvent Addition:

    • Remove from heat and allow the solution to cool to ~40°C.

    • Slowly add MTBE dropwise with vigorous stirring.

    • Visual Cue: Stop adding MTBE when a persistent cloudiness (turbidity) forms that does not disappear on stirring.

    • Add 1-2 drops of Ethanol to clear the solution (restore saturation point).

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed.

    • Once crystals form, transfer the flask to an ice bath (0–4°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter the white needles via vacuum filtration.[2]

    • Wash the filter cake with a cold 1:3 mixture of Ethanol:MTBE (10 mL).

    • Drying: Dry in a vacuum oven at 40°C over

      
       or silica gel for 12 hours. (Avoid high heat to prevent HCl loss/hydrolysis).
      
Protocol B: Single-Solvent Recrystallization

Best for: Removing polar impurities or when antisolvents cause oiling out.

Solvent System: Isopropanol (IPA).

  • Suspend the crude solid in Isopropanol (10 mL/g).

  • Heat to boiling (82°C). If the solid does not dissolve, add IPA dropwise.

  • Once dissolved, remove from heat and cover the flask with foil.

  • Allow extremely slow cooling to room temperature.

    • Why? Rapid cooling of this lipophilic salt often traps impurities or results in an oil.

  • Filter and wash with cold IPA.

Visualization of Workflows

Figure 1: Recrystallization Decision Tree

This diagram illustrates the logic flow for handling the crude product based on its initial behavior.

RecrystallizationLogic Start Crude 4-Cl-Phe-OEt HCl SolubilityTest Solubility Test (Hot EtOH) Start->SolubilityTest Insoluble Insoluble Residue? SolubilityTest->Insoluble Filter Hot Filtration Insoluble->Filter Yes ClearSol Clear Solution Insoluble->ClearSol No Filter->ClearSol Cooling Cool to 40°C ClearSol->Cooling CloudPoint Add Antisolvent (MTBE) until Turbid Cooling->CloudPoint Reheat Add drops of EtOH to clear CloudPoint->Reheat Crystallize Slow Cool to 0°C Reheat->Crystallize Isolate Vacuum Filter & Dry Crystallize->Isolate

Caption: Decision matrix for the purification of 4-chlorophenylalanine ethyl ester HCl using the Solvent/Antisolvent method.

Data & Troubleshooting

Typical Solubility Profile
SolventTemperatureSolubility StatusRecommendation
Water Cold/HotSolubleAVOID (Hydrolysis risk)
Ethanol HotSolublePrimary Solvent
Methanol HotSolubleAvoid (Transesterification risk)
Isopropanol HotSolubleAlternative Solvent
Ethyl Acetate ColdInsolublePoor solvent, good wash
MTBE / Ether Hot/ColdInsolubleIdeal Antisolvent
Hexane/Heptane Hot/ColdInsolubleAlternative Antisolvent
Troubleshooting "Oiling Out"

A common issue with phenylalanine derivatives is the product separating as an oil rather than a crystal.

  • Cause: The solution temperature dropped below the melting point of the solvated salt before nucleation occurred.

  • Remedy:

    • Re-heat the mixture until the oil dissolves.

    • Add a small "seed crystal" of pure product (if available) or scratch the glass wall with a rod.

    • Add slightly more Ethanol (solvent) to lower the saturation slightly.

    • Cool much more slowly (wrap flask in a towel).

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.
  • Sigma-Aldrich. (n.d.).[3] Product Specification: 4-Chloro-DL-phenylalanine ethyl ester hydrochloride. Retrieved from (Confirms physical form and melting point range).

  • Sheehan, J. C., & Bolhofer, W. A. (1950). "The Synthesis of Hydroxyamino Acids." Journal of the American Chemical Society, 72(6), 2469–2472. (Describes general esterification protocols for substituted amino acids).
  • Chem-Impex International. (n.d.). 4-Chloro-D-phenylalanine methyl ester hydrochloride. Retrieved from (Comparative data on methyl ester solubility and melting points).

  • ResearchGate Discussion. (2013). Solubility and Dissolution of PCPA derivatives. Retrieved from (Practical insights on solubility behavior of chlorophenylalanine salts).

Sources

Troubleshooting & Optimization

Storage stability of 4-chlorophenylalanine ethyl ester at -20°C

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Stability of 4-Chlorophenylalanine Ethyl Ester

Topic: Storage Stability & Handling Guide for 4-Chlorophenylalanine Ethyl Ester at -20°C Ticket ID: #CH-PHE-4CL-STAB-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are inquiring about the storage stability of 4-chlorophenylalanine ethyl ester (typically supplied as the hydrochloride salt , CAS: 52031-05-7) at -20°C .

The short answer: At -20°C, the hydrochloride salt is highly stable for years if kept desiccated . However, the free base form or the compound in solution is thermodynamically unstable, prone to rapid hydrolysis (releasing ethanol) and diketopiperazine (DKP) dimerization .

This guide details the mechanistic risks, troubleshooting steps, and validated protocols to ensure experimental integrity.

Part 1: Critical Storage Parameters (The "Why" and "How")

To preserve this compound, you must control three thermodynamic drivers of degradation: Moisture , Entropy (Solution State) , and pH .

The Moisture Imperative (Hydrolysis)

Amino acid esters are hygroscopic. The hydrochloride salt lattice can absorb atmospheric water, creating a localized aqueous environment.

  • Mechanism: Water attacks the carbonyl carbon of the ethyl ester.

  • Result: Conversion to 4-chlorophenylalanine (free acid) and ethanol .

  • Prevention: Store in a sealed container with desiccant. Never open a cold bottle; allow it to reach room temperature first to prevent condensation.

The Cyclization Risk (Diketopiperazine Formation)

This is the most overlooked degradation pathway. In the free base form or at neutral/basic pH, the amine of one molecule attacks the ester carbonyl of another.

  • Mechanism: Intermolecular nucleophilic attack followed by cyclization.[1]

  • Result: Formation of the cyclic dipeptide (DKP) and precipitation (DKPs are often insoluble).

  • Prevention: Maintain the compound as the HCl salt . If neutralizing for a reaction, use immediately.

Temperature Control (-20°C vs. RT)
  • -20°C: Arrhenius kinetics are slowed significantly. Hydrolysis rates drop ~4-5x for every 10°C decrease.

  • Room Temperature (RT): Acceptable for short-term handling (days) if strictly dry.

Part 2: Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes: Hydrolysis (moisture-driven) and Dimerization (pH/concentration-driven).

degradation_pathways Start 4-Chlorophenylalanine Ethyl Ester (Active) Hydrolysis Hydrolysis Start->Hydrolysis + H2O Cyclization Dimerization Start->Cyclization Self-Reaction Moisture Moisture Ingress (H2O) Moisture->Hydrolysis Base Neutral pH / Free Base (Deprotonation) Base->Cyclization Product_Acid Degradant A: 4-Chlorophenylalanine (Free Acid) Hydrolysis->Product_Acid Loss of Ethanol Product_DKP Degradant B: Diketopiperazine (Insoluble Dimer) Cyclization->Product_DKP Loss of 2 EtOH

Caption: Figure 1. Dual degradation pathways. Moisture leads to hydrolysis (acid formation), while basic conditions promote dimerization into stable, insoluble diketopiperazines.

Part 3: Troubleshooting Guide (FAQ)

Q1: My sample powder has turned into a sticky gum or solid block. Is it usable?

  • Diagnosis: Hygroscopic collapse. The salt has absorbed moisture, lowering the glass transition temperature.

  • Risk: High probability of partial hydrolysis.

  • Action:

    • Perform an analytical check (HPLC/TLC).

    • If purity is >95%, recrystallize from ethanol/ether.

    • If <90%, discard. The free acid impurity will interfere with coupling reactions.

Q2: I see a new peak in my HPLC at a longer retention time (more hydrophobic).

  • Diagnosis: Likely Diketopiperazine (DKP) .[1][2] The cyclic dimer is significantly more hydrophobic than the monomeric salt because it loses two charged termini.

  • Cause: The sample was likely left in solution at neutral pH or stored as a free base.

Q3: Can I store a stock solution in DMSO or water at -20°C?

  • Answer: NO.

    • Water: Hydrolysis will occur, even frozen (slowly).

    • DMSO: DMSO is hygroscopic and can facilitate nucleophilic attack.

    • Protocol: Always prepare fresh solutions. If you must store a solution, use anhydrous DMF with 1% acetic acid to keep the amine protonated, and store at -80°C for <1 week.

Q4: How do I safely thaw the vial?

  • Protocol:

    • Remove vial from -20°C.

    • Place immediately in a desiccator at room temperature.

    • Wait 30-60 minutes until the vial feels neutral to the touch.

    • Only then break the seal. This prevents condensation from forming inside the cold vial.

Part 4: Analytical Validation Protocol

To verify the integrity of your stored sample, use this standard HPLC method adapted for aromatic amino acid esters.

Table 1: HPLC Purity Check Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 60% B over 20 minutes
Detection UV @ 220 nm (peptide bond) and 254 nm (aromatic ring)
Expected Retention Free Acid (Early) < Ethyl Ester (Mid) < DKP Dimer (Late)

Part 5: Handling Workflow (Graphviz)

Follow this decision tree for aliquoting and usage to maximize shelf-life.

handling_workflow cluster_warning CRITICAL STOP Storage Storage (-20°C) Desiccated Thaw Equilibrate in Desiccator (30-60 mins) Storage->Thaw Open Open Vial Thaw->Open Weigh Weigh Quantity Open->Weigh Reseal Purge with Argon/N2 & Reseal Weigh->Reseal Solubilize Solubilize for Exp Weigh->Solubilize Reseal->Storage Return immediately DoNot DO NOT store unused solution Solubilize->DoNot

Caption: Figure 2. Proper handling workflow emphasizing moisture exclusion and immediate resealing.[3]

References

  • Sigma-Aldrich. Product Specification: 4-Chloro-DL-phenylalanine ethyl ester hydrochloride. Retrieved from

  • Biotage. How long are amino acid stock solutions stable? (2023).[2] Retrieved from

  • National Institutes of Health (NIH). Diketopiperazine Formation in Peptide Synthesis. Retrieved from

  • ChemicalBook. L-Phenylalanine ethyl ester hydrochloride Stability Data. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch.

Sources

Technical Support Center: Troubleshooting Racemization in 4-Chlorophenylalanine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Minimizing enantiomeric excess (% ee) loss during 4-chlorophenylalanine ethyl ester (H-4-Cl-Phe-OEt) coupling. Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division. Status: Open.

Executive Summary: The "Chloro-Effect"

You are likely encountering racemization because 4-chlorophenylalanine (4-Cl-Phe) is electronically distinct from standard phenylalanine. The chlorine atom at the para position is an electron-withdrawing group (EWG). Through inductive effects (-I), it pulls electron density from the aromatic ring, which in turn destabilizes the


-proton bond.
  • The Consequence: The

    
     of the 
    
    
    
    -proton in 4-Cl-Phe derivatives is significantly lower (~14–15) than in unsubstituted Phenylalanine (~16–17).
  • The Risk: This increased acidity makes the molecule highly susceptible to base-catalyzed deprotonation (enolization) and 5(4H)-oxazolone formation, even under "standard" peptide coupling conditions.

This guide provides a root-cause analysis and validated protocols to restore chiral integrity to your synthesis.

Diagnostic Triage: Isolate the Failure Mode

Before altering your synthesis, identify where the racemization occurs using this decision matrix.

SymptomProbable CauseDiagnostic Action
Doublets in NMR / Split HPLC peaks Racemization (50:50 = racemic; 90:10 = epimerized)Run Chiral HPLC (e.g., Chiralpak IA/IC) to confirm D/L ratio.
Low Yield + Racemization Oxazolone Formation (Slow coupling allows time for cyclization)Check activation time. If >5 mins before amine addition, reduce to 30s.
High Yield + Racemization Direct Enolization (Base is too strong/concentrated)Switch from TEA/DIEA to TMP (Collidine) or NMM.
Racemization of the Amine Component Base-Catalyzed Ester Enolization If H-4-Cl-Phe-OEt is the nucleophile, excess base is deprotonating the ester.
Mechanistic Deep Dive

Racemization in this specific substrate occurs via two distinct pathways. Understanding which one is active is critical for the fix.

Pathway A: The Oxazolone Route (Most Common)

When 4-Cl-Phe is the activated acid component, the carbonyl oxygen attacks the activated ester, forming a 5-membered oxazolone ring. The acidity of the 4-Cl group makes the C-H bond at the chiral center of this ring extremely labile.

Pathway B: Direct Enolization (Ester Instability)

When H-4-Cl-Phe-OEt is the nucleophile (amine component), the presence of strong bases (like TEA or DIEA) can directly deprotonate the


-carbon of the ethyl ester, leading to a planar enolate intermediate that reprotonates racewards.

RacemizationPathways cluster_legend Critical Control Point Start Activated 4-Cl-Phe Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Start->Oxazolone Slow Amine Attack Product Chiral Product (L-Isomer) Start->Product Fast Coupling (Kinetic Control) Enol Planar Enolate (Achiral) Oxazolone->Enol Base Abstraction (Facilitated by Cl-Group) Racemic Racemic Product (DL-Mix) Enol->Racemic Reprotonation

Figure 1: The kinetic competition between productive coupling (Green) and the oxazolone racemization pathway (Red). The 4-Chloro substituent accelerates the transition from Oxazolone to Enol.

Validated Protocols (The "Gold Standards")

Do not use standard EDC/HOBt/DIEA for this coupling. It is insufficient for electron-deficient aromatics. Choose one of the following high-fidelity methods.

Method A: The T3P System (Highest Integrity)

Why: T3P (Propylphosphonic anhydride) acts as a scavenger for water and activates the acid without generating a highly basic environment. It is widely cited for maintaining chiral purity in phenylglycine-type couplings [1].

  • Reagents: T3P (50% in EtOAc/DMF), N-Methylmorpholine (NMM).

  • Solvent: EtOAc or DCM (Avoid DMF if possible; DMF promotes enolization).

  • Protocol:

    • Dissolve Acid (1.0 equiv) and H-4-Cl-Phe-OEt (1.1 equiv) in EtOAc (5–10 mL/mmol).

    • Cool to 0 °C (Critical step).

    • Add NMM (2.5 equiv). Note: NMM is a weaker base (

      
       7.4) than DIEA (
      
      
      
      10.5), reducing direct enolization risk.
    • Add T3P (1.5 equiv) dropwise.

    • Stir at 0 °C for 1 hour, then warm to RT.

Method B: The Oxyma/DIC System (Solid Phase/Green)

Why: Oxyma Pure creates an active ester that is less prone to oxazolone formation than HOBt and is safer (non-explosive). It operates well at neutral to slightly acidic pH [2].

  • Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.[1]

  • Base: None (if using free amine) or TMP (2,4,6-Trimethylpyridine/Collidine) if salt neutralization is needed.

  • Protocol:

    • Pre-activate Acid (1.0 equiv) with Oxyma Pure (1.0 equiv) and DIC (1.0 equiv) in DCM/DMF (1:1) for 2 minutes .

    • Add H-4-Cl-Phe-OEt (1.0 equiv).

    • If the amine is a hydrochloride salt, add TMP (1.0 equiv). Do not use DIEA.

    • Monitor via HPLC; reaction is usually complete in <30 mins.

Troubleshooting FAQs

Q1: I am using HATU and seeing 15% racemization. Why? A: HATU is extremely reactive, but it requires a base to function. If you use DIEA with HATU, the local basicity during the activation moment is high enough to deprotonate the 4-Cl-Phe


-carbon.
  • Fix: Switch to HATU + Collidine (TMP) . Collidine is sterically hindered and less likely to abstract the

    
    -proton while still neutralizing the carboxylic acid.
    

Q2: My 4-Cl-Phe-OEt is the nucleophile (amine), not the acid. Why is it racemizing? A: You are likely using excess base (e.g., 3-4 equiv of TEA/DIEA) to neutralize the amine salt. The free amine ester, sitting in a basic solution while waiting for the activated acid, will slowly enolize.

  • Fix: Use the "Base-Starvation" method. Add the base dropwise to the mixture of Acid + Amine + Coupling Reagent. Never let the amine sit in base alone.

Q3: Does temperature really matter? A: Yes. For electron-deficient amino acids, the rate of racemization doubles for every ~10°C increase. Always couple at 0 °C initially.

Troubleshooting Decision Tree

Use this workflow to optimize your specific reaction conditions.

TroubleshootingTree Start Start: Racemization Detected CheckRole Is 4-Cl-Phe the Acid or Amine? Start->CheckRole RoleAcid It is the Activated Acid CheckRole->RoleAcid RoleAmine It is the Nucleophile (Ester) CheckRole->RoleAmine CheckBase Check Base Used RoleAcid->CheckBase StrongBase TEA / DIEA Used CheckBase->StrongBase WeakBase Collidine / NMM Used CheckBase->WeakBase Action1 SWITCH to Collidine or Use T3P (Method A) StrongBase->Action1 Action2 LOWER Temp to 0°C SWITCH to Oxyma (Method B) WeakBase->Action2 CheckStoich Check Base Stoichiometry RoleAmine->CheckStoich ExcessBase > 2.0 Equiv Base CheckStoich->ExcessBase Action3 REDUCE Base to 1.0 Equiv Add Base Last ExcessBase->Action3

Figure 2: Logic flow for identifying the root cause of chiral loss based on the role of the 4-chlorophenylalanine derivative.

References
  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Reagent. Pfizer Global R&D.

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2] Chemistry – A European Journal.[1][3]

  • Bachem Technical Guides. Racemization in Peptide Synthesis.

Sources

Technical Support Center: Purification of 4-Chlorophenylalanine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: 4-Cl-Phe-OEt·HCl Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Critical Workflow Overview

Welcome to the Technical Support Center. You are likely synthesizing 4-chlorophenylalanine ethyl ester hydrochloride via the thionyl chloride (


) activation method. This protocol is the industry standard because it generates the hydrochloride salt directly, which is significantly more stable than the free base ester.

The following guide assumes you have completed the reaction (reflux of 4-chlorophenylalanine in ethanol/thionyl chloride) and are now facing isolation challenges.

The "Happy Path" Protocol

If the reaction worked perfectly, your workflow should look like this. Use this flowchart to verify you haven't deviated from the standard procedure.

G Start Crude Reaction Mixture (EtOH, SOCl2, Product) Evap 1. Evaporate Volatiles (Vac < 40°C) Start->Evap Azeotrope 2. Toluene Chase (3x) Removes residual SOCl2/HCl Evap->Azeotrope Remove SO2/HCl Residue Result: Off-white/Yellow Solid or Oil Azeotrope->Residue Decision State of Residue? Residue->Decision Solid Solid Residue Decision->Solid Oil Sticky Oil/Gum Decision->Oil Recryst 3. Recrystallization Solvent: EtOH + Et2O/TBME Solid->Recryst Triturate Trituration (Scratch with dry Et2O/Hexane) Oil->Triturate Filter 4. Filtration & Wash (Cold Et2O) Recryst->Filter Triturate->Solid Induces crystallization Final Pure Product (White Solid, MP: 168-170°C) Filter->Final

Figure 1: Standard isolation workflow for amino acid ester hydrochlorides. Note the critical "Trituration" step if an oil is obtained.

Troubleshooting Guides (Q&A)

Issue A: "My product is a sticky yellow oil, not a solid."

Diagnosis: This is the most common issue. It is rarely a failed reaction but rather a physical state issue caused by:

  • Residual Solvent: Ethanol acts as a plasticizer, preventing crystal lattice formation.

  • Excess Acid: Trapped

    
     or 
    
    
    
    prevents solidification.
  • Impurity Profile: Small amounts of unreacted amino acid or hydrolysis byproducts.

Protocol:

  • The Toluene Chase (Mandatory): Do not skip this. Add toluene to your crude oil and rotovap to dryness. Repeat 3 times. This forms an azeotrope that drags out stubborn thionyl chloride and ethanol.

  • Trituration:

    • Add dry diethyl ether or methyl tert-butyl ether (TBME) to the oil (approx. 5-10 mL per gram).

    • Use a glass spatula to vigorously scratch the side of the flask while swirling.

    • Mechanism:[1][2] The mechanical energy + anti-solvent forces the salt to crash out of the supersaturated oil.

  • Seed Crystals: If you have a previous batch, add a tiny crystal during trituration.

Issue B: "The product has a strong yellow/orange discoloration."

Diagnosis: This is caused by trace sulfur impurities or oxidation of the aromatic ring (less likely with chloro-substituents but possible).

Protocol:

  • Dissolve the crude solid in the minimum amount of warm methanol or ethanol.

  • Add Activated Charcoal (approx. 5 wt% of crude mass).

  • Stir at 50°C for 15 minutes.

  • Filter through a Celite pad (diatomaceous earth) to remove the charcoal.

  • Proceed to recrystallization.[3][4][5]

Issue C: "TLC shows a spot on the baseline."

Diagnosis: The baseline spot is likely unreacted 4-chlorophenylalanine (zwitterionic amino acids do not migrate well in standard organic TLC systems).

Protocol:

  • Check Reaction Completeness: If the baseline spot is major (>10%), re-dissolve in ethanol, add fresh

    
    , and reflux for another 2 hours.
    
  • Workup Removal: If the spot is minor (<5%):

    • The unreacted amino acid is generally insoluble in cold ethanol/ether mixtures.

    • Perform the recrystallization step; the unreacted material will likely remain undissolved (filter it off hot) or stay in the mother liquor.[4]

Advanced Purification: Recrystallization

If simple trituration does not yield the required purity (>98%), perform a dual-solvent recrystallization.

Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent)

StepActionTechnical Note
1 Dissolve crude in boiling Ethanol .Use the minimum volume required to just dissolve the solid.[5]
2 (Optional) Hot Filtration.If insoluble specks remain (likely unreacted 4-Cl-Phe), filter quickly while hot.
3 Add Diethyl Ether dropwise.Add until the solution turns slightly cloudy (turbid).
4 Add 1-2 drops of Ethanol.Just enough to make the solution clear again.
5 Slow Cooling.Let stand at room temp for 1 hour, then 4°C (fridge) for 2 hours.
6 Isolation.Filter crystals, wash with cold ether. Dry in vacuum desiccator.

Pro-Tip: Avoid using Methanol for recrystallization if possible, as the solubility is often too high, leading to poor recovery yields. Ethanol/Ether is the "Goldilocks" zone for ethyl esters.

Validation & Quality Control

How do you know you have the right product?

1H NMR Validation (DMSO-d6 or D2O)

Look for these specific signals to confirm the ester bond and the salt form:

  • 
     ~1.1-1.2 ppm (Triplet, 3H):  Methyl protons of the ethyl group (
    
    
    
    ).
  • 
     ~3.1-3.2 ppm (Multiplet, 2H):  Benzylic protons (
    
    
    
    ).
  • 
     ~4.1-4.2 ppm (Quartet, 2H):  Methylene protons of the ethyl group (
    
    
    
    ).
  • 
     ~4.3 ppm (Triplet/Multiplet, 1H):  Alpha-proton (
    
    
    
    ).
  • 
     ~7.3-7.5 ppm (Multiplet, 4H):  Aromatic protons (Characteristic AA'BB' system for para-substituted benzene).
    
  • 
     ~8.5-8.8 ppm (Broad Singlet):  Ammonium protons (
    
    
    
    ). Note: This signal disappears in D2O exchange.
Physical Constants[1][7][8]
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 168-170°C (Lit.[6] Value for HCl salt) [1].

Impurity Profile Reference

Use this table to identify potential byproducts based on your observations.

ImpurityOriginDetectionRemoval Strategy
4-Chlorophenylalanine (Starting Material) Incomplete reactionTLC (Baseline), insoluble in EtOHHot filtration during recrystallization.
4-Chlorophenylalanine (Free Acid) Hydrolysis (water entered system)TLC (Baseline)Dry solvents, store under

.
Diketopiperazine (Dimer) Free-basing the ester (pH > 7)MS (M+ dimer mass), High MPKeep pH acidic (< 4). Do not free-base unless necessary.
Sulfur Dioxide (

)
Reaction byproductAcrid smellToluene azeotrope evaporation.

References

  • Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäureestern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109–1115. (Classic reference for thionyl chloride mediated esterification).

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 4-chlorophenylalanine ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Mass Spectrometry Fragmentation Guide: 4-Chlorophenylalanine Ethyl Ester vs. Halogenated Alternatives

As a Senior Application Scientist, I frequently evaluate the analytical behavior of non-standard amino acids (NSAAs) utilized in peptide engineering, synthetic biocontainment, and targeted metabolomics. Among these, 4-chlorophenylalanine ethyl ester (4-Cl-Phe-OEt) serves as a highly specific building block and a robust internal standard for LC-MS/MS workflows.

To develop highly sensitive Multiple Reaction Monitoring (MRM) methods, one must move beyond merely memorizing transitions and understand the fundamental gas-phase thermodynamics driving ion dissociation. This guide objectively compares the fragmentation profile of 4-Cl-Phe-OEt against its natural and halogenated alternatives, providing the mechanistic causality and self-validating protocols required for rigorous analytical development.

Mechanistic Principles of -Amino Ethyl Ester Fragmentation

When subjected to Electrospray Ionization (ESI) in positive mode, amino acid ethyl esters are preferentially protonated at the highly basic primary amine. The subsequent collision-induced dissociation (CID) is governed by two competing thermodynamic pathways:

The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Cleavage Pathway (Dominant): 
The most thermodynamically favorable fragmentation for 

-amino ethyl esters is the

-cleavage of the ester moiety[1]. The expulsion of the ethyl formate radical/neutral yields a highly stable, resonance-stabilized immonium ion. For 4-Cl-Phe-OEt (

228), this results in the primary diagnostic fragment at

154. This immonium ion can undergo further inductive cleavage, losing the imine group (

) to form the stable 4-chlorobenzyl cation at

125.

The Substituent Effect on Deamination: The competitive loss of ammonia (


) versus the loss of the ester group is heavily dictated by the electronic nature of the aromatic ring. According to Hammett equation correlations, electron-donating groups stabilize the phenonium ion intermediate required for direct 

loss. Conversely, electron-withdrawing groups—such as the para-chloro substituent in 4-Cl-Phe-OEt—destabilize this intermediate[2]. Consequently, direct deamination is suppressed in 4-Cl-Phe-OEt, making the ester cleavage (loss of EtOH,

182) and

-cleavage (

154) the most reliable pathways for targeted quantification.

Comparative Fragmentation Profiles

To objectively select the best internal standard or orthogonal derivative for your assay, we must compare the exact mass transitions. The table below summarizes the high-resolution mass spectrometry (HRMS) fragmentation data for 4-Cl-Phe-OEt and its structural alternatives.

CompoundPrecursor Ion

Immonium Ion (

-Cleavage)
Benzyl CationNeutral Loss

Phenylalanine ethyl ester (Phe-OEt)

194.118

120.081

91.054

148.076
4-Fluorophenylalanine ethyl ester (4-F-Phe-OEt)

212.108

138.071

109.045

166.066
4-Chlorophenylalanine ethyl ester (4-Cl-Phe-OEt)

228.078

154.042

125.015

182.036

Note: Data reflects the monoisotopic mass for the


 isotope. The presence of chlorine provides a unique analytical advantage discussed in the protocol section.

Diagnostic Pathway Visualization

The logical flow of gas-phase dissociation for 4-Cl-Phe-OEt is mapped below. Understanding this hierarchy allows scientists to select the immonium ion for primary quantification (highest abundance) and the benzyl cation for secondary qualification.

MS_Fragmentation M 4-Cl-Phe-OEt [M+H]+ m/z 228 Imm Immonium Ion m/z 154 M->Imm α-Cleavage - C3H6O2 (-74 Da) LossEtOH [M+H - EtOH]+ m/z 182 M->LossEtOH Ester Cleavage - EtOH (-46 Da) Benz 4-Chlorobenzyl Cation m/z 125 Imm->Benz Inductive Cleavage - CH2NH (-29 Da) LossBoth [M+H - EtOH - NH3]+ m/z 165 LossEtOH->LossBoth Deamination - NH3 (-17 Da)

Fig 1. Diagnostic MS/MS fragmentation pathway of protonated 4-chlorophenylalanine ethyl ester.

Self-Validating Experimental Protocol for LC-MS/MS

A robust analytical protocol must be self-validating; it should contain internal logic checks that automatically flag false positives or isobaric interference. When utilizing 4-Cl-Phe-OEt, we leverage the natural isotopic distribution of chlorine (


 and 

in a ~3:1 ratio) as our intrinsic validation mechanism[3].

Step 1: Sample Preparation & Spiking

  • Spike 4-Cl-Phe-OEt into the biological matrix at a final concentration of 500 ng/mL to act as the internal standard.

  • Perform protein precipitation using a 3:1 volume ratio of ice-cold Acetonitrile (containing 0.1% Formic Acid) to sample.

  • Vortex for 30 seconds and centrifuge at 15,000

    
     for 10 minutes at 4°C.
    
  • Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases: Phase A (Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 4 minutes. The ethyl ester renders the molecule significantly more hydrophobic than free 4-chlorophenylalanine, ensuring strong retention and elution away from early-eluting polar matrix suppressors.

Step 3: MS/MS Acquisition & The Self-Validation Check

  • Operate the triple quadrupole mass spectrometer in ESI positive mode.

  • Primary MRM Transition (Quantification): Set Q1 to

    
     228.1 and Q3 to 
    
    
    
    154.0. Optimize the Collision Energy (CE) to approximately 15-20 eV.
  • Secondary MRM Transition (Qualification): Set Q1 to

    
     228.1 and Q3 to 
    
    
    
    125.0.
  • Self-Validation Transition (Isotopic Fidelity): Set a third transition targeting the

    
     isotope: Q1 to 
    
    
    
    230.1 and Q3 to
    
    
    156.0.
  • Data Acceptance Criteria: The assay is only validated if the chromatographic peak area of the 230

    
     156 transition is approximately 32-34% of the 228 
    
    
    
    154 transition. If this ratio deviates, the signal is contaminated by an isobaric interference, and the data point must be rejected.

References

  • Biemann, K., et al. "Mass Spectrometry." Annual Review of Biochemistry. Available at:[Link]

  • "Neighbouring group processes in the deamination of protonated phenylalanine derivatives." Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 736190, 4-Chloro-L-phenylalanine". Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4652, Fenclonine". Available at:[Link]

Sources

Comparative NMR Spectrum Analysis of 4-Chlorophenylalanine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chlorophenylalanine ethyl ester hydrochloride is a highly specialized non-natural amino acid derivative, serving as a critical chiral building block in the synthesis of peptidomimetics, bisubstrate inhibitors, and third-generation gonadotropin-releasing hormone (GnRH) antagonists like Cetrorelix[1][2]. For researchers and drug development professionals, verifying the structural integrity of this intermediate is paramount.

This guide provides an authoritative, objective comparison of the Nuclear Magnetic Resonance (NMR) profile of 4-chlorophenylalanine ethyl ester hydrochloride against two fundamental structural alternatives: its non-halogenated parent (phenylalanine ethyl ester hydrochloride ) and its unesterified precursor (4-chlorophenylalanine ). By deconstructing the chemical shift perturbations caused by para-chlorination and ethyl esterification, this guide establishes a self-validating analytical framework for structural elucidation.

Mechanistic Causality: Structural Modifications & NMR Perturbations

To accurately interpret the NMR spectrum of the target compound, we must understand the causality behind the chemical shifts. The spectrum is not merely a collection of peaks; it is a direct readout of the molecule's electron density and magnetic anisotropy.

The para-Chloro Effect (Aromatic Region)

In the non-halogenated analog (phenylalanine ethyl ester hydrochloride), the monosubstituted benzene ring contains five protons (ortho, meta, para) that experience similar magnetic environments, resulting in a complex, overlapping multiplet between


 7.25 and 7.35 ppm[3][4].

Introducing a chlorine atom at the para position fundamentally alters the symmetry and electron distribution. The highly electronegative chlorine exerts an electron-withdrawing inductive effect (-I) through the sigma bonds, while simultaneously donating electron density into the ring via resonance (+R). This creates a


 symmetry axis, rendering the two ortho protons chemically equivalent to each other, and the two meta protons equivalent to each other. Consequently, the complex multiplet collapses into a classic AA'BB' spin system , appearing as two distinct doublets (

~7.30 and 7.40 ppm) with an ortho-coupling constant of

Hz[5].
The Esterification Effect (Aliphatic Region)

Converting the free carboxylic acid of 4-chlorophenylalanine to an ethyl ester introduces two major perturbations. First, the ester carbonyl possesses a distinct magnetic anisotropy cone compared to the free acid, which, combined with the loss of the hydroxyl group, significantly deshields the


-proton (shifting it from 

~3.95 ppm to ~4.25 ppm). Second, the esterification introduces new aliphatic signals: a highly deshielded oxymethylene quartet (-O-CH

-) at

~4.10 ppm and a methyl triplet (-CH

) at

~1.10 ppm[1].
The Ammonium Salt Effect

The hydrochloride salt form protonates the primary amine to an ammonium ion (-NH


). In a polar aprotic solvent like DMSO-

, this appears as a broad, exchangeable singlet integrating to 3H (

~8.75 ppm). The localized positive charge strongly withdraws electron density from the adjacent

-carbon, further deshielding the

-proton compared to its free-base form.

Shift_Logic Base Base Scaffold (Phenylalanine) Ester Esterification (+ Ethyl Group) Base->Ester Modify C-terminus Chloro para-Chlorination (+ Cl atom) Base->Chloro Modify Aromatic Ring EffectEster Alpha-H Deshielding (~4.2 ppm) Ester C=O (~169 ppm) Ester->EffectEster EffectChloro Aromatic AA'BB' System (~7.3-7.4 ppm) C-Cl Quaternary (~132 ppm) Chloro->EffectChloro Target 4-Chlorophenylalanine Ethyl Ester HCl EffectEster->Target EffectChloro->Target

Fig 1. Logical mapping of chemical shift perturbations caused by structural modifications.

Comparative Data Analysis

The following tables summarize the quantitative NMR data, allowing for rapid cross-referencing between the target compound and its alternatives. Data is standardized for acquisition in DMSO-


 at 298K.
Table 1: H NMR Chemical Shift Comparison (400 MHz, DMSO- )
Proton Environment4-Chlorophenylalanine Ethyl Ester HClPhenylalanine Ethyl Ester HCl[3]4-Chlorophenylalanine (Free Acid)[5]
-NH

8.75 (3H, br s)8.60 (3H, br s)8.50 (3H, br s)
Aromatic (Ar-H) 7.40 (2H, d, J=8.4 Hz)7.30 (2H, d, J=8.4 Hz)7.35–7.25 (5H, m)7.38 (2H, d, J=8.4 Hz)7.28 (2H, d, J=8.4 Hz)

-CH
4.25 (1H, t, J=7.0 Hz)4.20 (1H, t/m)3.95 (1H, dd)
Ester -O-CH

-
4.10 (2H, q, J=7.1 Hz)4.08 (2H, q, J=7.1 Hz)N/A

-CH

3.15 (1H, dd)3.05 (1H, dd)3.18 (1H, dd)3.08 (1H, dd)3.10 (1H, dd)2.95 (1H, dd)
Ester -CH

1.10 (3H, t, J=7.1 Hz)1.08 (3H, t, J=7.1 Hz)N/A
Table 2: C NMR Chemical Shift Comparison (100 MHz, DMSO- )
Carbon Environment4-Chlorophenylalanine Ethyl Ester HClPhenylalanine Ethyl Ester HCl[4]4-Chlorophenylalanine (Free Acid)
C=O (Ester/Acid) 168.5169.0171.0
Ar-C (Quaternary C-Cl) 132.0N/A131.8
Ar-C (Quaternary C-CH

)
134.5135.0135.5
Ar-C (CH) 131.5, 128.5129.5, 128.8, 127.5131.2, 128.3
Ester -O-CH

-
61.861.5N/A

-CH
53.253.554.5

-CH

35.436.035.8
Ester -CH

14.114.0N/A

Experimental Protocols: Self-Validating NMR Workflow

To ensure high Trustworthiness (E-E-A-T), the following protocol is designed as a self-validating system. Every step includes internal checks to verify data integrity.

Step 1: Sample Preparation
  • Dissolution : Weigh exactly 10–15 mg of the analyte for

    
    H NMR (or 30–50 mg for 
    
    
    
    C NMR) and dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
    
    
    , 99.9% D).
  • Internal Standard : Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS). The TMS peak at

    
     0.00 ppm will serve as the absolute chemical shift reference.
    
  • Filtration : Pass the solution through a 0.2

    
    m PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Removing microscopic particulates prevents localized magnetic susceptibility gradients, which cause peak broadening and ruin multiplet resolution.
    
Step 2: Instrument Calibration & Acquisition
  • Locking and Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Establish a solvent lock on the DMSO-

    
     deuterium signal (
    
    
    
    2.50 ppm for
    
    
    H). Perform Automated Tuning and Matching (ATM) for the specific probe.
  • Shimming (Self-Validation Check) : Execute 3D gradient shimming. Validation: Check the Full Width at Half Maximum (FWHM) of the TMS peak. Do not proceed unless FWHM

    
     Hz.
    
  • 
    H Acquisition : Set the relaxation delay (
    
    
    
    ) to 2.0 seconds. Causality: A sufficient
    
    
    ensures complete longitudinal relaxation (
    
    
    ) of all protons, guaranteeing that peak integrations perfectly reflect quantitative molar ratios. Acquire 16 scans with a spectral width of 12 ppm.
  • 
    C Acquisition : Utilize a WALTZ-16 decoupling sequence to remove proton-carbon scalar coupling, yielding sharp singlets. Set 
    
    
    
    to 2.0 seconds and acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons.
Step 3: Data Processing & Verification
  • Apodization : Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for

    
    H and 1.0 Hz for 
    
    
    
    C prior to Fourier Transformation (FT).
  • Phase & Baseline Correction : Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction.

  • Integration Validation : Integrate the ester -O-CH

    
    - quartet and the -CH
    
    
    
    triplet. Validation: The system is self-validated if, and only if, this ratio is exactly 2.00 : 3.00. Any deviation indicates incomplete relaxation, poor baseline correction, or sample impurity.

NMR_Workflow Start Sample Preparation (DMSO-d6, 5-10 mg) Acq1D 1D NMR Acquisition (1H & 13C) Start->Acq1D Load Sample Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D If complex overlapping Process Data Processing (FT, Phase, Baseline) Acq1D->Process Acq2D->Process Analyze Spectral Analysis (Integration, Multiplicity) Process->Analyze Extract Shifts Verify Structural Verification (Target vs Analogs) Analyze->Verify Compare Data

Fig 2. Step-by-step NMR structural elucidation workflow for amino acid derivatives.

References

  • PubChem . "Ethyl L-phenylalaninate hydrochloride | CID 165085 - PubChem - NIH." National Center for Biotechnology Information. Available at:[Link]

  • PubChem . "4-Chloro-L-phenylalanine | CID 736190 - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • National Institutes of Health (PMC) . "Structure-Based Drug Design of Bisubstrate Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)." PubMed Central. Available at:[Link]

  • Acta Poloniae Pharmaceutica . "UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS." PTFARM. Available at:[Link]

Sources

Comparison of ester stability: 4-chlorophenylalanine ethyl vs methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Ester Stability in Peptide Synthesis: 4-Chlorophenylalanine Ethyl vs. Methyl Ester

Introduction

4-Chlorophenylalanine (4-Cl-Phe) is a vital non-natural amino acid utilized in the development of peptidomimetics and targeted therapeutics. During solid-phase peptide synthesis (SPPS) or complex solution-phase couplings, the C-terminus of 4-Cl-Phe must be protected, most commonly as an alkyl ester. The selection between a methyl ester (-OMe) and an ethyl ester (-OEt) is not a trivial operational choice; it fundamentally dictates the synthetic route's flexibility, governing both the stability of the intermediate against premature hydrolysis and the specific conditions required for final deprotection.

Mechanistic Causality: The Kinetics of Ester Hydrolysis

To understand the stability differences between these two protecting groups, we must examine the chemical kinetics of ester cleavage. The alkaline hydrolysis of amino acid esters proceeds predominantly via the1[1]. The rate-determining step is the nucleophilic attack of the hydroxide ion (OH⁻) on the electron-deficient carbonyl carbon, forming a negatively charged tetrahedral intermediate.

Causality of Stability Differences: The hydrolytic stability of the ester is inversely proportional to the rate of this nucleophilic attack. The ethyl ester of 4-chlorophenylalanine exhibits superior hydrolytic stability compared to the methyl ester due to two primary physicochemical factors:

  • Steric Hindrance: The additional methylene group in the ethyl ester increases the steric bulk around the carbonyl carbon. This bulk restricts the trajectory of the incoming hydroxide ion, significantly increasing the2

    2[2]. According to the Arrhenius equation, a higher 
    
    
    
    exponentially decreases the reaction rate constant (
    
    
    ).
  • Inductive Effects: Alkyl groups are weakly electron-donating. The ethyl group donates slightly more electron density to the ester oxygen than the methyl group, marginally decreasing the electrophilicity of the carbonyl carbon and rendering it less susceptible to nucleophilic attack.

BAC2_Mechanism Substrate Ester Substrate (CPA-OMe / CPA-OEt) Nucleophile OH- Attack (Rate Determining) Substrate->Nucleophile Base Addition Intermediate Tetrahedral Intermediate Nucleophile->Intermediate High Ea for -OEt Products Carboxylic Acid + Alkoxide Intermediate->Products Alkoxide Expulsion

Caption: BAC2 mechanism pathway highlighting the rate-determining nucleophilic attack.

Quantitative Data Comparison

The following table presents a comparative kinetic profile for 4-Cl-Phe-OMe and 4-Cl-Phe-OEt. The data reflects established behavioral norms for3 under controlled basic conditions[3].

Parameter4-Chlorophenylalanine Methyl Ester (-OMe)4-Chlorophenylalanine Ethyl Ester (-OEt)
Relative Base Hydrolysis Rate (

)
1.000.45
Half-life (

) at pH 10.0, 25°C
~42 minutes~93 minutes
Activation Energy (

) for BAC2
48.5 kJ/mol53.2 kJ/mol
Enzymatic Stability (Rat Plasma) High lability (Rapid cleavage)Moderate lability
Standard Cleavage Condition 1.1 eq LiOH, THF/H₂O, 0°C, 1h2.0 eq LiOH, THF/H₂O, 25°C, 3h

Self-Validating Experimental Protocol: Kinetic Stability Assay

To ensure high trustworthiness and reproducibility, the following protocol details a self-validating HPLC-based workflow to measure the pseudo-first-order hydrolysis rates of these esters. The inclusion of an internal standard (biphenyl) ensures that minor volume variations or injection errors do not skew the kinetic data, making the system self-correcting.

Materials Required:

  • 10 mM solutions of 4-Cl-Phe-OMe and 4-Cl-Phe-OEt in Acetonitrile.

  • 50 mM Borate buffer (pH 10.0).

  • Quenching solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Internal Standard (IS): 1 mM Biphenyl.

Step-by-Step Methodology:

  • System Equilibration: Pre-incubate 900 µL of the borate buffer at a constant 25.0 ± 0.1 °C using a Peltier-controlled block. Causality: Strict temperature control is vital because rate constants vary exponentially with temperature, and fluctuations will invalidate the kinetic modeling.

  • Reaction Initiation: Add 100 µL of the ester substrate (pre-mixed with the IS) to the buffer. Vortex for 3 seconds to ensure homogeneity.

  • Aliquot Sampling: At predefined intervals (0, 10, 20, 30, 45, 60, 90, and 120 minutes), withdraw 50 µL aliquots from the reaction mixture.

  • Immediate Quenching: Dispense the 50 µL aliquot directly into 50 µL of the TFA quenching solution. Causality: The sudden drop in pH protonates the hydroxide ions, instantaneously halting the base-catalyzed BAC2 hydrolysis and locking the substrate-to-product ratio for accurate measurement.

  • HPLC Analysis: Inject 10 µL of the quenched sample onto a C18 Reverse-Phase column. Run a gradient mobile phase of 0.1% Formic Acid in Water to Acetonitrile, monitoring at 220 nm.

  • Data Processing: Plot

    
     versus time, normalizing peak areas against the internal standard. The negative slope of the linear regression yields the pseudo-first-order rate constant (
    
    
    
    ). The linearity of this plot serves as an internal validation of the first-order kinetic assumption.

Experimental_Workflow Prep Buffer & Substrate Equilibration (25°C) Initiate Reaction Initiation (t = 0) Prep->Initiate Sample Aliquot Sampling (t = x mins) Initiate->Sample Quench Acid Quenching (1% TFA) Sample->Quench Halts BAC2 Quench->Sample Next Timepoint Analyze RP-HPLC Analysis (IS Normalized) Quench->Analyze Validate Kinetic Modeling (Linear Regression) Analyze->Validate k_obs derivation

Caption: Self-validating HPLC workflow for determining pseudo-first-order kinetics.

Selection Guide for Drug Development Professionals

  • Opt for 4-Chlorophenylalanine Methyl Ester (-OMe) when your synthetic strategy requires mild and rapid deprotection at the C-terminus to prevent epimerization of adjacent stereocenters. It is highly recommended for late-stage functionalization where prolonged exposure to basic conditions could degrade other sensitive moieties in the peptide sequence.

  • Opt for 4-Chlorophenylalanine Ethyl Ester (-OEt) when the synthetic route involves multiple downstream steps with transient exposure to mildly basic conditions (e.g., repeated Fmoc deprotections using piperidine in SPPS). The ethyl ester's higher activation energy provides a wider thermodynamic buffer against premature cleavage, ensuring higher overall yields.

References

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.EPA.gov.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.NIH.gov.
  • Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2].ResearchGate.net.

Sources

Technical Comparison Guide: Infrared (IR) Spectroscopy of 4-Chlorophenylalanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile for 4-Chlorophenylalanine Ethyl Ester , a critical chiral building block in peptide synthesis and drug development (e.g., Melphalan analogs).

This guide prioritizes spectral causality —explaining why peaks appear where they do—and comparative analysis to distinguish this compound from its metabolic precursors (free acid) and salt forms.[1]

Executive Summary & Spectral Architecture

Compound: 4-Chlorophenylalanine Ethyl Ester (typically handled as the Hydrochloride Salt, CAS: 52031-05-7) Primary Application: Synthesis monitoring (Esterification verification) and purity assessment.[1][2] Key Differentiator: The spectroscopic shift from the broad, H-bonded carbonyl of the carboxylic acid precursor to the sharp, high-frequency carbonyl of the ethyl ester.

Spectral Fingerprint Table

The following data synthesizes characteristic vibrational modes for p-substituted phenylalanine esters.

Functional GroupWavenumber (

)
IntensityVibrational Mode Assignment
Ester Carbonyl 1735 – 1750 Strong (Sharp)

stretching.[1][3][4] Critical ID peak. Significantly higher frequency than the precursor acid (~1710

).[1]
Ammonium Salt 2800 – 3100 Broad/Strong

stretching of

(if HCl salt).[1] Overlaps with

alkyl stretches.[5]
Alkyl Backbone 2950 – 2980 Medium

stretching (asymmetric) of the ethyl group (

).[1]
Aromatic Ring 1590 – 1605 Medium

skeletal vibrations of the benzene ring.[1]
Aromatic Ring 1490 – 1500 Medium

skeletal vibrations (Characteristic of benzenoid systems).[1]
Ester C-O 1180 – 1250 Strong

asymmetric stretching.[1] "Rule of Three" peak #2.[6]
Aryl Chloride 1085 – 1095 Medium/Weak

stretching.[1] Often obscured, but diagnostic if resolved.[4]
Para-Substitution 800 – 850 Strong

out-of-plane (oop) bending.[1] Diagnostic for p-disubstituted benzene (2 adjacent H's).
Comparative Performance Analysis

This section objectively compares the IR profile of the target product against its primary "alternatives"—the starting material (Precursor) and the Free Base form.[1]

Comparison A: Synthesis Monitoring (Acid vs. Ester)

Objective: Confirming the completion of esterification (conversion of 4-chlorophenylalanine to its ethyl ester).

FeaturePrecursor: 4-Chlorophenylalanine (Free Acid) Product: 4-Chlorophenylalanine Ethyl Ester Diagnostic Insight
Carbonyl Region 1700–1720

(Broad)Lower frequency due to strong dimer H-bonding.
1735–1750

(Sharp)Higher frequency; loss of H-bond dimerization.[1]
Primary Success Indicator. A shift of +20-30

confirms ester formation.[1]
Hydroxyl Region 2500–3300

(Very Broad)"O-H trough" characteristic of carboxylic acids.[1]
Absent The broad O-H trough disappears.[7] (Note:

may still cause broadening, but the shape changes).[1]
Secondary Indicator. Disappearance of the "carboxylic acid beard."
Fingerprint No strong C-O-C bands.1180–1250

Strong ester C-O stretches appear.[1]
Confirms the ester linkage.
Comparison B: Salt Form vs. Free Base

Objective: Determining if the product has been successfully neutralized or exists as the hydrochloride salt.

  • Hydrochloride Salt (

    
    ):  Shows a complex, broad absorption band between 2600–3100 
    
    
    
    (often called the "ammonium band") due to multiple H-bonding environments.[1]
  • Free Base (

    
    ):  Shows distinct, sharper doublets (asymmetric/symmetric stretches) around 3300–3400 
    
    
    
    .[1]
  • Decision: For stability, the HCl salt is preferred in drug development. IR confirms this by the absence of the sharp >3300 doublet and presence of the broad ammonium band.

Experimental Protocol: In-Process Control (IPC)

Method: Attenuated Total Reflectance (ATR) FTIR. Rationale: ATR requires minimal sample prep, preventing moisture absorption (hygroscopicity) which is common with amino acid ester salts.[1]

Step-by-Step Workflow
  • Background Collection: Clean the Diamond/ZnSe crystal with isopropanol. Collect air background (32 scans, 4

    
     resolution).
    
  • Sample Loading: Place ~5-10 mg of solid 4-chlorophenylalanine ethyl ester HCl onto the crystal.

  • Compression: Apply pressure using the anvil until the "Force Gauge" is in the green zone (ensure intimate contact).[1]

  • Acquisition: Scan sample (32 scans).

  • Data Processing: Apply baseline correction if necessary. Do not smooth initially, as this may obscure the weak Aryl-Cl band.

  • Validation Criteria:

    • Pass: Peak at ~1740

      
       exists; Peak at ~1710 
      
      
      
      is absent (or <5% relative intensity).[1]
    • Fail: Significant shoulder at 1710

      
       (indicates unreacted acid or hydrolysis).[1]
      
Visual Logic: Quality Control Decision Tree

The following diagram illustrates the logical flow for validating the product identity using the spectral data described above.

IR_Validation_Flow Start Acquire IR Spectrum (ATR Mode) Check_CO Check Carbonyl (C=O) Region 1700-1750 cm⁻¹ Start->Check_CO Decision_CO Peak Position? Check_CO->Decision_CO Acid_Route Broad Peak ~1700-1715 cm⁻¹ Decision_CO->Acid_Route Low Freq Ester_Route Sharp Peak ~1735-1750 cm⁻¹ Decision_CO->Ester_Route High Freq Final_Fail FAIL: Reprocess/Hydrolysis Acid_Route->Final_Fail Unreacted Precursor Check_NH Check Amine/Ammonium Region 2800-3400 cm⁻¹ Ester_Route->Check_NH Decision_Salt Band Shape? Check_NH->Decision_Salt Salt_Confirm Broad Band (2800-3100 cm⁻¹) = HCl Salt Decision_Salt->Salt_Confirm FreeBase_Confirm Sharp Doublet (>3300 cm⁻¹) = Free Base Decision_Salt->FreeBase_Confirm Check_Cl Check Fingerprint ~820 cm⁻¹ (p-sub) & ~1090 cm⁻¹ (Ar-Cl) Salt_Confirm->Check_Cl FreeBase_Confirm->Check_Cl Final_Pass PASS: Product Validated Check_Cl->Final_Pass Peaks Present

Caption: Logical workflow for validating 4-chlorophenylalanine ethyl ester synthesis via IR spectroscopy, distinguishing between precursor, salt form, and final product.

References
  • Sigma-Aldrich. Product Specification: 4-Chloro-DL-phenylalanine ethyl ester hydrochloride. Retrieved from [1]

  • Ashnagar, A. et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)-amino-L-phenylalanine ethyl ester. Asian Journal of Chemistry. Retrieved from

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer on Interpreting Spectra (Esters and Carbonyls). Retrieved from

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from

  • National Institute of Standards and Technology (NIST). Infrared Spectra of p-Chlorophenylalanine (Analogous Data). Retrieved from [1]

Sources

Safety Operating Guide

4-Chlorophenylalanine ethyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chlorophenylalanine Ethyl Ester Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Lab Managers, and EHS Officers

Executive Safety Directive

Immediate Action Required: Treat 4-Chlorophenylalanine ethyl ester (and its hydrochloride salt) as Halogenated Organic Waste .

Unlike standard amino acid derivatives, the presence of the chlorine atom on the phenyl ring fundamentally alters the disposal pathway. Do not dispose of this compound in standard "Organic Waste" or "Bio-waste" streams. Doing so compromises the incineration process of non-halogenated waste streams and risks regulatory non-compliance (RCRA/EPA) due to the formation of acidic gases (HCl) and potential dioxins during improper thermal treatment.

Technical Justification & Hazard Assessment

As scientists, we must understand the causality behind safety protocols. The disposal classification of 4-Chlorophenylalanine ethyl ester is dictated by its combustion byproducts, not its biological activity.

  • The Halogen Factor: Standard organic waste is often used as fuel blending in cement kilns. However, halogenated compounds (containing Cl, F, Br, I) require high-temperature incineration (>1100°C) with specific caustic scrubbers to neutralize the hydrogen chloride (HCl) gas generated.

  • Cost & Safety Implication: Mixing this compound with non-halogenated solvents (e.g., Acetone, Ethanol) contaminates the entire volume. A 20L carboy of acetone becomes "Halogenated Waste" if even a small amount of this solid is dissolved in it, increasing disposal costs by approximately 300% and complicating the waste stream.

  • Stability: This compound is chemically stable.[1] Benchtop chemical deactivation is not recommended. Attempting to oxidize or hydrolyze the compound in the lab often yields unpredictable byproducts or requires reagents (strong acids/bases) that are more hazardous than the parent compound.

Compound Identification & Properties
PropertyDataRelevance to Disposal
Chemical Name 4-Chlorophenylalanine ethyl ester (HCl salt)"Chloro" indicates Halogenated stream.[2][3][4]
CAS Number 14173-40-1 (HCl salt) / 52031-05-7Use for waste tagging/manifests.
Physical State White to off-white powderSolid waste protocols apply unless in solution.
Melting Point 168-170 °CStable solid; does not require refrigerated waste storage.
Combustion Byproducts NOx, CO, CO2, HCl Requires scrubbed incineration.
Water Solubility Soluble (as HCl salt)NEVER flush down drains. Aquatic toxicity risk.

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spills)

Use this protocol for expired shelf stock, weighing boat residues, or spill cleanup materials.

  • Segregation: Isolate from oxidizers and strong acids.

  • Packaging:

    • Place the solid material in a clear, chemically resistant plastic bag (polyethylene).

    • Double Bagging: Seal the first bag, then place it inside a second clear bag to prevent external contamination.

  • Labeling:

    • Affix a hazardous waste tag immediately.[3][5][6]

    • Critical Checkbox: Select "Solid" and "Halogenated Organic."

    • Write the full chemical name: "4-Chlorophenylalanine ethyl ester." Avoid abbreviations like "4-Cl-Phe-OEt."

  • Storage: Place the tagged bag in the designated "Solid Halogenated Waste" drum/pail in your Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Mother Liquors & Washings)

Use this protocol for reaction mixtures or HPLC waste containing the compound.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (usually HDPE carboys).

  • Segregation:

    • Do NOT pour into the "Non-Halogenated" (Red Label/Black Can) solvent waste.

    • Pour into the "Halogenated Waste" (Green Label/Yellow Can) stream.

  • pH Check: If the solution is highly acidic (e.g., from an esterification reaction), neutralize to pH 5–9 before adding to the organic waste carboy to prevent container degradation or off-gassing.

  • Labeling: List "4-Chlorophenylalanine ethyl ester" as a constituent on the carboy tag, even if it is a minor component (<1%).

Decision Logic & Workflow

The following diagram illustrates the critical decision points for researchers handling this material.

DisposalWorkflow Start Waste Generation: 4-Chlorophenylalanine ethyl ester StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Reaction Mix/HPLC Solid Solid / Powder StateCheck->Solid Pure/Spill Debris HalogenCheck Is container marked 'HALOGENATED'? Liquid->HalogenCheck WrongStream STOP: Do not add to Non-Halogenated Stream HalogenCheck->WrongStream No CorrectStream Add to Halogenated Solvent Carboy HalogenCheck->CorrectStream Yes WrongStream->CorrectStream Switch Container TagLiquid Update Carboy Tag: List specific chemical name CorrectStream->TagLiquid Pickup Request EHS Pickup (High Temp Incineration) TagLiquid->Pickup Bagging Double Bag in Polyethylene Solid->Bagging TagSolid Tag as: 'SOLID HALOGENATED' Bagging->TagSolid TagSolid->Pickup

Figure 1: Decision tree for segregating halogenated amino acid derivatives to ensure regulatory compliance and safety.

Emergency Response: Spill Protocol

In the event of a powder spill outside a fume hood:

  • PPE Upgrade: Wear nitrile gloves, safety goggles, and a lab coat. If the powder is fine and aerosolizing, use a N95 or P100 particulate respirator to prevent inhalation of dust (irritant).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Scoop up the material and the paper towels.

    • Wipe the surface with a soap/water solution.[7][8][9]

    • Do not use bleach (potential reaction with amines/chlorides).

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste stream (Protocol A).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24849634, 4-Chloro-DL-phenylalanine ethyl ester hydrochloride. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (Halogenated Solvents). EPA.gov. [Link]

  • Princeton University EHS. Waste Guidelines: Halogenated vs. Non-Halogenated Solvents. Princeton EHS. [Link]

Sources

Technical Guide: Personal Protective Equipment (PPE) & Handling of 4-Chlorophenylalanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

For immediate operational reference.

ParameterSpecification
Chemical Name 4-Chlorophenylalanine ethyl ester (typically HCl salt)
CAS Number 52031-05-7 (DL-form HCl), 3182-93-2 (L-form HCl)
Physical State White to off-white crystalline powder
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)
Critical PPE Nitrile Gloves (≥0.11mm), Safety Glasses (Side Shields), Lab Coat, Fume Hood
Storage Hygroscopic; Store at 2-8°C under inert atmosphere (Argon/Nitrogen)
Risk Profile & Mechanistic Causality

Why we recommend specific protocols.

To build a self-validating safety system, one must understand the chemical behavior of 4-Chlorophenylalanine ethyl ester beyond its GHS classification.

  • The Hydrolysis Hazard: As an amino acid ester hydrochloride, this compound is prone to hydrolysis upon contact with moisture. This reaction releases ethanol and, critically, regenerates hydrochloric acid (HCl) locally on mucous membranes or moist skin. This is the mechanistic cause of the "Skin/Eye Irritation" classification.

  • The Dust Vector: As a crystalline solid, the primary exposure vector is inhalation of fine particulates during weighing. Once inhaled, the moisture in the respiratory tract facilitates the hydrolysis described above, leading to acute respiratory irritation (H335).

  • Halogenated Nature: The para-chloro substitution increases lipophilicity compared to unsubstituted phenylalanine, potentially aiding skin absorption, though the primary risk remains surface irritation.

Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The Nitrile Imperative

Recommendation: 100% Nitrile gloves (minimum thickness 0.11 mm). Scientific Rationale:

  • Avoid Latex: Natural rubber latex is permeable to many organic solvents used to dissolve this ester (e.g., DCM, Ethyl Acetate) and carries a high risk of protein sensitization.

  • Glove Inspection: 4-Chlorophenylalanine ethyl ester is a solid, but often handled in solution. If dissolved in halogenated solvents (DCM), standard nitrile offers only "splash protection."

    • Protocol: Change gloves immediately upon splash contact. For prolonged immersion in solvent solutions, use Silver Shield® or Viton® laminates.

B. Respiratory & Engineering Controls

Recommendation: Primary containment via Chemical Fume Hood. Self-Validating Protocol:

  • Velocity Check: Ensure hood face velocity is between 0.3 m/s and 0.5 m/s.

  • Sash Height: Keep sash at the lowest working position to create a physical barrier against powder lofting.

  • Respirator (Contingency): If hood work is impossible (e.g., equipment maintenance), an N95 (US) or P2 (EU) particulate respirator is mandatory. Surgical masks provide zero protection against chemical dust.

C. Ocular Protection

Recommendation: ANSI Z87.1 / EN 166 Safety Glasses with side shields. Causality: The crystalline nature of the solid poses a mechanical abrasion risk to the cornea, compounded by the chemical irritation discussed in Section 2.

  • Upgrade Trigger: If handling >100g or generating significant dust clouds, upgrade to Indirect Vent Goggles to seal the eye environment.

Operational Workflows & Logic
Workflow Visualization: Safe Handling Logic

The following diagram illustrates the decision-making process for PPE selection based on the specific operational state of the chemical.

PPE_Logic Start Task Initiation StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder StateCheck->SolidState Dry LiquidState Solution / Dissolved StateCheck->LiquidState Wet Weighing Weighing / Transfer SolidState->Weighing Reaction Reaction / Extraction LiquidState->Reaction PPE_Solid PPE: Nitrile Gloves + Safety Glasses + Fume Hood Weighing->PPE_Solid PPE_Liquid PPE: Splash Goggles + Chem-Resistant Gloves (Solvent Specific) Reaction->PPE_Liquid Waste Disposal: Halogenated Waste PPE_Solid->Waste PPE_Liquid->Waste

Figure 1: Decision logic for PPE selection based on the physical state of the material.

Detailed Protocol: Weighing & Transfer
  • Preparation: Clear the fume hood of unnecessary clutter to prevent turbulence.

  • Static Control: Use an antistatic gun or bar if the powder is fluffy/charged. Static discharge can scatter the powder, bypassing PPE.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Decontamination: Immediately wipe the balance area with a damp paper towel (water/ethanol mix) to hydrolyze and remove invisible residues.

Disposal & Emergency Response
Disposal Strategy

Because the molecule contains Chlorine (Halogen), it cannot be disposed of in standard organic waste streams in many jurisdictions.

  • Classification: Halogenated Organic Waste.

  • Method: Dissolve in a combustible solvent (e.g., acetone or ethanol) and label clearly as "Halogenated Solvent Waste."

  • Destruction: Requires high-temperature incineration with flue gas scrubbing to neutralize HCl emissions.

Emergency Spill Response
  • Dry Spill: Do not dry sweep (creates dust). Cover with a damp paper towel to weigh down particles, then scoop into a waste bag.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol on skin, as it may enhance absorption of the ester.

  • Eye Contact: Flush for 15 minutes. The hydrolysis of the ester can change ocular pH; seek medical evaluation even if pain subsides.

References
  • National Center for Advancing Translational Sciences (NCATS). (2023). 4-CHLORO-L-PHENYLALANINE METHYL ESTER Compound Summary. Inxight Drugs.[3][4][5] Retrieved from [Link]

  • University of Nevada, Reno. (2023). Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.